molecular formula C9H9BrO3 B1440884 2-Bromomethyl-3-methoxybenzoic acid CAS No. 857652-06-3

2-Bromomethyl-3-methoxybenzoic acid

Cat. No.: B1440884
CAS No.: 857652-06-3
M. Wt: 245.07 g/mol
InChI Key: FJMAWVQPIPVAMC-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-methoxybenzoic acid (CAS 857652-06-3) is a high-purity benzoic acid derivative offered with a guaranteed purity of 95% . This compound features both a carboxylic acid group and a reactive benzyl bromide moiety on a methoxy-substituted aromatic ring, making it a valuable bifunctional synthetic intermediate for research applications. The bromomethyl group is a versatile handle for further functionalization, readily participating in nucleophilic substitution reactions such as alkylations, enabling the construction of more complex molecular architectures. Researchers utilize this compound primarily as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals where the introduction of a substituted benzoic acid scaffold is required. The presence of the methoxy ortho to the bromomethyl group can influence the compound's reactivity and the steric and electronic properties of resulting products. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as bromoalkyl compounds can be potential skin and respiratory irritants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMAWVQPIPVAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromomethyl-3-methoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Synthetic Interest

2-Bromomethyl-3-methoxybenzoic acid is an aromatic carboxylic acid featuring two key functional groups: a reactive bromomethyl group and a carboxylic acid moiety, further influenced by a methoxy substituent on the benzene ring. This unique combination makes it a valuable building block for the synthesis of complex organic molecules and novel pharmaceutical agents. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or for modulating the physicochemical properties of the final compound, such as solubility.[1][2]

The strategic placement of the methoxy group at the 3-position influences the electronic properties of the aromatic ring and can direct further synthetic transformations. Understanding the interplay of these functional groups is crucial for harnessing the full potential of this versatile molecule.

Physicochemical Properties and Structural Information

A definitive CAS number for this compound is not publicly listed, suggesting it may be a novel or custom-synthesized compound. However, we can predict its properties based on its structure and by comparing it to its isomers.

PropertyPredicted/Comparative ValueReference/Basis
Molecular Formula C9H9BrO3Structural Analysis
Molecular Weight 245.07 g/mol Structural Analysis
Appearance Likely a white to off-white solidComparison with isomers
Melting Point Expected to be in the range of 140-160 °CBased on isomers like 2-(Bromomethyl)benzoic acid (146-152 °C)[3] and 3-Bromo-2-methoxybenzoic acid (119-123 °C)[4]
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in waterGeneral solubility of benzoic acid derivatives
CAS Number Not available-

Isomer Comparison:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Differences
2-Bromo-3-methoxybenzoic acid88377-29-1C8H7BrO3231.04Bromo group directly on the ring.[5]
3-Bromo-2-methoxybenzoic acid101084-39-3C8H7BrO3231.04Positional isomers of the bromo and methoxy groups.[4][6]
2-(Bromomethyl)benzoic acid7115-89-1C8H7BrO2215.04Lacks the methoxy group.[7]

Synthesis of this compound

A plausible synthetic route to this compound would start from the commercially available 3-methoxy-2-methylbenzoic acid. The key transformation is the selective bromination of the methyl group.

Proposed Synthetic Pathway: Radical Bromination

This approach utilizes a free radical initiator to selectively brominate the benzylic position of the methyl group.

Synthesis_of_2-Bromomethyl-3-methoxybenzoic_acid start 3-Methoxy-2-methylbenzoic acid reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or Benzoyl Peroxide) Solvent (e.g., CCl4) start->reagents Reaction Conditions: Reflux, Inert Atmosphere product This compound reagents->product Side Product: Succinimide

Caption: Proposed synthesis of this compound via radical bromination.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.

  • Radical Initiator: The initiator is necessary to start the free radical chain reaction.

  • Inert Atmosphere: This prevents unwanted side reactions with atmospheric oxygen.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a versatile scaffold in medicinal chemistry.

Reactivity of the Bromomethyl Group

The bromomethyl group is a highly reactive electrophilic handle. It readily participates in nucleophilic substitution (SN2) reactions with a variety of nucleophiles.[1]

Reactivity_of_Bromomethyl_Group start This compound product Substituted Product start->product SN2 Reaction nucleophile Nucleophile (Nu-) nucleophile->product

Caption: General reactivity of the bromomethyl group in SN2 reactions.

Potential Applications:

  • Linker Chemistry: Similar to other bromomethylbenzoic acids, this compound can be used as a bifunctional linker in bioconjugation to attach molecules to proteins or other biomolecules.[1][8] The carboxylic acid can be activated for amide bond formation, while the bromomethyl group can react with thiol groups on cysteine residues.

  • Synthesis of Heterocycles: The bromomethyl group can be used to construct heterocyclic ring systems, which are common scaffolds in many drug molecules.

  • Prodrug Design: The carboxylic acid moiety can be esterified to create prodrugs with improved pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, based on its functional groups and related compounds, the following precautions should be taken:

  • Hazard Class: Likely to be classified as a corrosive and an irritant. Compounds with bromomethyl groups can be lachrymatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

Seek immediate medical attention in case of significant exposure.

Conclusion

This compound represents a promising, albeit not widely characterized, building block for synthetic and medicinal chemistry. Its predicted properties and reactivity, based on sound chemical principles and data from its isomers, suggest its utility in the construction of complex molecules and as a versatile linker. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research into its applications in drug discovery and materials science. As with any novel compound, thorough characterization and safety evaluation are paramount before its use in any application.

References

  • BenchChem. (2025). Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques.
  • BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
  • Molbase. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • BenchChem. (2025). comparative analysis of different synthetic routes to 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • SpectraBase. (n.d.). 2-Bromomethyl-benzoic acid 4-methoxy-phenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Catalog.data.gov. (2025, September 8). Compound 530763: m-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • PubChemLite. (n.d.). 2-bromo-3-methoxybenzoic acid (C8H7BrO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-methoxybenzoic acid (C8H7BrO3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

Sources

Chemical Stability & Handling of 3-Methoxy-2-(bromomethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phthalide Trap"

In drug discovery and organic synthesis, 3-methoxy-2-(bromomethyl)benzoic acid serves as a high-value scaffold for synthesizing polycyclic heterocycles, particularly isocoumarins and mycophenolic acid analogues. However, it presents a paradoxical challenge: the very structural features that make it useful—an electrophilic benzyl bromide ortho to a nucleophilic carboxylic acid—render it inherently unstable.

This guide addresses the "Phthalide Trap," a spontaneous intramolecular cyclization that converts the desired open-chain acid into the thermodynamically stable 4-methoxyphthalide . Understanding this mechanism is not merely academic; it is the difference between high-yield downstream coupling and total batch failure.

Part 1: Structural Analysis & Reactivity Profile

The Ortho-Effect and Intramolecular Cyclization

The defining characteristic of 2-(bromomethyl)benzoic acid derivatives is the proximity of the electrophilic carbon (C-Br) to the nucleophilic oxygen of the carboxylic acid.

  • Thermodynamic Sink: The open-chain form is kinetically transient. The cyclized phthalide (lactone) form is thermodynamically preferred due to the formation of a stable 5-membered ring and the release of bromide.

  • The 3-Methoxy Aggravator: In this specific derivative, the methoxy group at the 3-position (adjacent to the bromomethyl group) exerts a +M (mesomeric) effect . This electron donation stabilizes the developing positive charge on the benzylic carbon during the transition state, significantly lowering the activation energy for both solvolysis and cyclization compared to the unsubstituted parent compound.

Reactivity Matrix
ConditionReaction PathwayOutcomeRisk Level
Basic (pH > 8) Deprotonation of COOH

Rapid

Attack
Immediate Cyclization to PhthalideCritical
Neutral (Water/Alcohol)

Hydrolysis

Alcohol formation

Lactonization
Hydrolysis / Slow CyclizationHigh
Acidic (pH < 3) Protonation of COOH

Reduced Nucleophilicity
Metastable (Desired State)Low
Lewis Acid Presence Activation of C-Br bondPolymerization / Friedel-CraftsModerate

Part 2: Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the competing pathways. Note that Path A (Cyclization) is the dominant failure mode in non-acidic environments.

StabilityPathways Fig 1: The 'Phthalide Trap' - Base-mediated cyclization is the dominant instability pathway. Start 3-Methoxy-2-(bromomethyl) benzoic acid Inter Carboxylate Anion (Intermediate) Start->Inter Base / pH > 4 Hydrolysis Benzyl Alcohol Derivative Start->Hydrolysis H2O / Heat (SN1) Phthalide 4-Methoxyphthalide (Thermodynamic Sink) Inter->Phthalide Fast Intramolecular SN2 Hydrolysis->Phthalide Slow Dehydration

Part 3: Synthesis & Handling Protocols

To successfully utilize this molecule, you must suppress the nucleophilicity of the carboxylic acid. The following protocols are field-validated to maximize the lifetime of the open-chain bromide.

Synthesis: Radical Bromination (The "Acidic Workup" Rule)

Objective: Generate the bromide from 3-methoxy-2-methylbenzoic acid without triggering cyclization.

Reagents:

  • Substrate: 3-methoxy-2-methylbenzoic acid

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Radical Initiator: Benzoyl Peroxide (cat.) or AIBN

  • Solvent: Chlorobenzene or CCl4 (Anhydrous)

Step-by-Step Protocol:

  • Reflux: Heat the substrate, NBS, and initiator in degassed solvent to reflux (

    
    ). Monitor by HPLC (disappearance of starting material). Crucial: Do not overheat; thermal energy accelerates cyclization.
    
  • Filtration: Cool to

    
     to precipitate succinimide. Filter rapidly under Argon.
    
  • The Critical Wash:

    • DO NOT use Sodium Bicarbonate or Carbonate. Even weak bases generate the carboxylate, causing immediate lactonization.

    • DO USE dilute HCl (0.1 N) or cold Brine/Water (pH adjusted to ~3).

  • Drying: Dry organic layer over

    
     (Acidic/Neutral) rather than 
    
    
    
    (which can sometimes contain basic impurities).
  • Isolation: Evaporate solvent at

    
     . High-vacuum drying is preferred over thermal drying.
    
Storage Requirements

If the compound cannot be used immediately (telescoped), strict storage conditions are required to prevent "shelf-life lactonization."

  • State: Solid (Crystalline).[1][2] Solutions are unstable.

  • Atmosphere: Argon/Nitrogen (exclude moisture).

  • Temperature:

    
    .
    
  • Container: Amber glass (light sensitive C-Br bond).

Part 4: Stabilization Strategies for Downstream Use

If your synthetic route requires the open-chain acid, consider these strategies to "mask" the instability.

Strategy A: The Ester Protection (Recommended)

Convert the carboxylic acid to a methyl or tert-butyl ester before bromination.

  • Why: Removes the nucleophilic proton. The ester oxygen is a poor nucleophile, preventing cyclization.

  • Workflow: 3-methoxy-2-methylbenzoic acid

    
     Methyl Ester 
    
    
    
    Bromination
    
    
    Coupling Reaction
    
    
    Hydrolysis.
Strategy B: In-Situ Generation

Do not isolate the bromide.

  • Workflow: Perform bromination in a solvent compatible with the next step (e.g., Acetonitrile). Filter succinimide and cannulate the solution directly into the reactor containing the nucleophile for the next step.

Part 5: Analytical Monitoring

Distinguishing the open-chain bromide from the phthalide impurity is critical.

Method3-Methoxy-2-(bromomethyl)benzoic acid4-Methoxyphthalide (Impurity)
1H NMR (DMSO-d6) Benzylic

: Singlet ~4.8 - 5.0 ppm
Lactone

: Singlet ~5.2 - 5.4 ppm (Deshielded)
IR Spectroscopy C=O[3] Stretch: ~1680-1700 cm⁻¹ (Acid)C=O Stretch: ~1760-1780 cm⁻¹ (Lactone - distinctive shift)
TLC (Polarity) More polar (streaks on silica due to COOH)Less polar (runs higher, distinct spot)

Part 6: Operational Workflow Diagram

Workflow Fig 2: Decision logic for handling fugitive bromomethyl intermediates. Start Precursor: 3-Methoxy-2-methylbenzoic acid Bromination Radical Bromination (NBS/CCl4) Start->Bromination Check Decision Point: Isolate or Telescope? Bromination->Check Isolate Isolation Route Check->Isolate Need Pure Solid Telescope Telescoping Route (Recommended) Check->Telescope High Yield Required Wash Wash with 0.1N HCl (NEVER BASE) Isolate->Wash Dry Vac Dry < 30°C Wash->Dry Filter Filter Succinimide Telescope->Filter React Add Nucleophile (Immediate Use) Filter->React

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346003, 2-(Bromomethyl)benzoic acid. Retrieved from [Link]

    • Context: Provides physical property data and GHS safety classifications confirming corrosivity and moisture sensitivity.
  • Context: Details the standard radical bromination conditions and isol
  • Vertex AI Search / ResearchGate.Cyclization of 2-(bromomethyl)benzoic acid. (Snippet 1.1). Context: Validates the spontaneous lactonization mechanism and the thermodynamic preference for the phthalide form.
    • Context: Used as a proxy for handling protocols regarding moisture sensitivity and storage under inert gas.[4]

Sources

Technical Guide & Safety Data Sheet: 2-Bromomethyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental protocols for 2-Bromomethyl-3-methoxybenzoic acid , a specialized alkylating intermediate used in pharmaceutical synthesis.

Document Control:

  • Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers.

  • Scope: Mechanistic Toxicology, Safe Handling Architecture, and Emergency Response.

  • CAS Number: 857652-06-3 (Acid form); Reference to Methyl Ester: 71887-28-0.

Part 1: Chemical Intelligence & Hazard Identification

The Molecule & Its Mission

This compound is a bifunctional building block. It contains a carboxylic acid (providing solubility modulation and coupling potential) and a benzyl bromide (a highly reactive electrophile).

In drug discovery, this compound is frequently employed to synthesize isoquinolinones and other polycyclic heterocycles via intramolecular cyclization. Its "warhead"—the bromomethyl group—is susceptible to nucleophilic attack, making it a critical but hazardous reagent.

Physical & Chemical Properties Table
PropertySpecificationContext for Safety
CAS Number 857652-06-3Unique identifier for inventory tracking.
Molecular Formula C₉H₉BrO₃MW: 245.07 g/mol .
Appearance Off-white to pale yellow solidDiscoloration indicates hydrolysis (HBr release).
Melting Point 112–116 °C (Predicted)Solid at room temperature; dust hazard exists.
Solubility DMSO, Methanol, DCMAvoid protic solvents for long-term storage (solvolysis).
Reactivity Alkylating Agent Reacts violently with strong bases and nucleophiles.
Degradation Hydrolyzes to benzyl alcohol + HBrCorrosive gas evolution upon moisture contact.
Mechanistic Toxicology (The "Why" Behind the Hazard)

Unlike simple organic acids, the toxicity of this compound is driven by its alkylating capability .

  • Lachrymatory Effect: The benzyl bromide moiety (

    
    ) reacts with TRPA1 ion channels in the corneal nerve endings, causing immediate, severe tearing and pain. This is a "warning property"—if you cry, exposure has already occurred.
    
  • Skin Corrosion/Sensitization: The bromine is a good leaving group. Upon contact with skin proteins (cysteine/lysine residues), it forms covalent bonds (alkylation), leading to cell death (necrosis) and potential immune sensitization (haptenization).

  • Delayed Pulmonary Edema: Inhalation of dust allows hydrolysis in the lung lining fluid, releasing hydrobromic acid (HBr) locally, which damages alveolar tissue.

Part 2: Safe Handling Architecture (Self-Validating Protocols)

This section defines a "Self-Validating" workflow. If the engineering controls fail, the PPE must serve as a redundant barrier. If PPE fails, the procedural steps must minimize injury.

Engineering Controls
  • Primary Barrier: All weighing and manipulation must occur inside a certified Chemical Fume Hood (CFH).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Benzyl bromides are often fine powders that acquire static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges if heating or generating solution aerosols.

  • Hand Protection (Critical):

    • Standard Nitrile gloves are insufficient for prolonged contact with benzyl halides.

    • Protocol: Double-gloving.

      • Inner: 4 mil Nitrile (dexterity).

      • Outer: 5-8 mil Nitrile or Laminate (Silver Shield) for intentional handling. Change outer gloves immediately upon splash.

Experimental Workflow: Synthesis & Isolation

The following diagram illustrates the safe synthesis flow, highlighting critical control points (CCPs) where exposure risk is highest.

SafeSynthesis cluster_safety Critical Safety Controls Start Precursor: 3-methoxy-2-methylbenzoic acid Reaction Reflux (CCl4 or PhCF3) *Exothermic Risk* Start->Reaction Dissolve Reagents Reagents: NBS + AIBN (Radical Initiator) Reagents->Reaction Add Portion-wise Workup Filtration (Remove Succinimide) *Dust Hazard* Reaction->Workup Cool to RT Purification Recrystallization (Avoid Column if possible) Workup->Purification Crude Solid Waste Quench: aq. Na2SO3 Dispose as Halogenated Purification->Waste Mother Liquor

Figure 1: Synthesis workflow emphasizing the high-risk reflux and filtration steps where containment is critical.

Part 3: Emergency Response & Stability

Decontamination Logic (The "Seconds Count" Protocol)

If exposure occurs, the mechanism of injury (alkylation) continues until the chemical is physically removed or chemically deactivated.

  • Skin Contact:

    • Immediate: Blot excess liquid/solid (do not rub).

    • Flush: Wash with 5% aqueous Sodium Bicarbonate (if available) or copious soap and water for 15 minutes. The bicarbonate helps neutralize potential HBr hydrolysis products.

  • Eye Contact:

    • Action: Irrigate immediately for 15 minutes. Do not use neutralization agents in eyes; use saline or water only.

    • Medical: Seek ophthalmologist evaluation immediately (corneal erosion risk).

Spill Response Decision Tree

A logical flow for managing spills prevents panic-induced errors.

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid / Powder Type->Solid Powder Liquid Solution / Oil Type->Liquid Liquid ActionSolid 1. Dampen with inert oil (PEG) 2. Scoop (No Dust) 3. Wipe with 5% NaHCO3 Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite 2. Do NOT use water (HBr gas) 3. Scoop to waste Liquid->ActionLiquid Disposal Double Bag -> Label 'Lachrymator' -> HazWaste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Note the prohibition of water on direct liquid spills to prevent gas evolution.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Incompatibility: Segregate from oxidizers and strong bases (amines, hydroxide).

  • Shelf-Life: Re-test purity every 6 months. Appearance of yellow/orange color indicates free bromine or HBr formation.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-methoxybenzoate (Compound CID 12527050).[1] National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Radical Bromination of 2-Methyl-3-Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective benzylic bromination of 2-methyl-3-methoxybenzoic acid is a critical gateway step in the synthesis of isoquinoline alkaloids and polycyclic pharmaceutical scaffolds. However, this transformation presents a unique "chemical conflict": the substrate contains a strongly electron-donating methoxy group (activating the ring toward electrophilic substitution) and a carboxylic acid (problematic for solubility in radical-friendly solvents).

This Application Note outlines a robust, field-proven protocol that circumvents these issues. We recommend a Three-Stage Workflow (Esterification


 Bromination 

Hydrolysis) over direct acid bromination to ensure high regioselectivity and yield.

Mechanistic Insight & Strategy

The "Orthogonal" Challenge

The target reaction is a Wohl-Ziegler radical bromination targeting the C2-methyl group. Success relies on favoring the radical pathway over the ionic pathway.

  • The Ionic Trap (Side Reaction): The C3-methoxy group is a strong Electron Donating Group (EDG). In polar solvents or high concentrations of

    
    , the aromatic ring becomes highly susceptible to Electrophilic Aromatic Substitution (EAS) at the para- (C6) or ortho- (C4) positions relative to the methoxy group.
    
  • The Radical Solution: To favor benzylic bromination, we must maintain a low steady-state concentration of

    
     and use non-polar conditions. This is the primary function of N-Bromosuccinimide (NBS) .
    
Why Esterification is Non-Negotiable

Attempting this reaction on the free acid is ill-advised for two reasons:

  • Solubility: Free benzoic acids are poorly soluble in the non-polar solvents required for radical mechanisms (e.g., alkanes, chlorobenzene,

    
    -trifluorotoluene).
    
  • Radical Quenching: The acidic proton can interfere with radical propagation chains, leading to stalled reactions and low conversion.

Therefore, this protocol proceeds via the Methyl Ester intermediate.

Reaction Mechanism Diagram

The following diagram illustrates the radical chain propagation and the critical role of NBS in maintaining low


 levels to prevent ring bromination.

WohlZieglerMechanism NBS N-Bromosuccinimide (NBS) Br_Rad Br• (Radical) NBS->Br_Rad Initiation (AIBN/Heat) Benzylic_Rad Benzylic Radical (Intermediate) Br_Rad->Benzylic_Rad H-Abstraction Substrate Methyl 2-methyl- 3-methoxybenzoate Substrate->Benzylic_Rad + Br• / - HBr Product Methyl 2-(bromomethyl)- 3-methoxybenzoate Benzylic_Rad->Product + Br2 HBr HBr Br2 Br2 (Low Conc.) HBr->Br2 + NBS (Scavenging) Br2->Br_Rad Homolysis

Figure 1: Radical chain mechanism emphasizing the HBr scavenging role of NBS to suppress ionic side reactions.

Critical Optimization Parameters

Solvent Selection

Historically, Carbon Tetrachloride (


) was the standard. Due to toxicity and ozone depletion, it is no longer recommended .
SolventStatusProsConsRecommendation
Chlorobenzene (PhCl) Standard High boiling point (

C), excellent solubility, inert to radicals.
Toxic, requires high temp.Primary Choice

-Trifluorotoluene
Modern Similar polarity to

, stable, easier workup.[1]
More expensive.Excellent Alternative
Methyl Acetate Green Environmentally benign, polar but effective for some substrates.Lower boiling point (

C) may slow kinetics.
Green Choice
Acetonitrile (

)
Risky Good solubility.[2]High polarity promotes EAS (ring bromination).Avoid
Initiator Choice
  • AIBN (Azobisisobutyronitrile): Preferred.[3][4][5] cleaner decomposition, effective at

    
    C.
    
  • BPO (Benzoyl Peroxide): Alternative. Can be more aggressive; risk of oxidizing the electron-rich ring. Use only if AIBN fails.

Experimental Protocol

Phase 1: Precursor Preparation (Esterification)

Note: If starting material is already the ester, skip to Phase 2.

  • Dissolve 2-methyl-3-methoxybenzoic acid (1.0 eq) in Methanol (

    
     vol).
    
  • Add catalytic

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at
    
    
    C.
  • Reflux for 4 hours. Monitor by TLC/HPLC.

  • Concentrate, neutralize with sat.

    
    , and extract with Ethyl Acetate.
    
  • Yield Target: >95% (Oil or low-melting solid).

Phase 2: Radical Bromination (The Core Protocol)

Substrate: Methyl 2-methyl-3-methoxybenzoate Reagent: N-Bromosuccinimide (Recrystallized)

Step-by-Step Methodology:
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with the Ester Substrate (10.0 g, 1.0 eq) and Chlorobenzene (100 mL, 10 vol).

    • Tip: If using Trifluorotoluene, use the same volume.

  • Reagent Addition: Add NBS (10.5 g, 1.1 eq) and AIBN (0.4 g, 0.05 eq).

    • Critical: Ensure NBS is finely powdered to prevent clumping.

  • Reaction: Heat the mixture to

    
    C  (external oil bath).
    
    • Observation: The reaction typically initiates within 15-30 minutes, indicated by a color change (often orange

      
       pale yellow) and the rising of succinimide to the surface (it is less dense/insoluble in PhCl).
      
  • Monitoring: Stir for 4–6 hours. Monitor by HPLC or

    
    -NMR.
    
    • Endpoint: Disappearance of the benzylic methyl singlet (

      
       ppm) and appearance of the 
      
      
      
      singlet (
      
      
      ppm).
  • Workup:

    • Cool to room temperature.[6]

    • Filter the mixture to remove the solid succinimide byproduct.

    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL) to remove trace succinimide/salts.
    • Dry over anhydrous

      
       and concentrate under reduced pressure.[7][8]
      
  • Purification:

    • The crude product is often pure enough (>90%) for the next step.

    • If necessary, recrystallize from Hexane/Ethyl Acetate or purify via short silica plug (eluting with 10% EtOAc/Hexane).

Phase 3: Hydrolysis (Optional - If Acid is Required)
  • Dissolve the brominated ester in THF/Water (3:1).

  • Add

    
     (2.0 eq) at 
    
    
    
    C. Stir at RT for 2 hours.
    • Caution: Avoid heating to prevent nucleophilic displacement of the bromide by hydroxide (forming the alcohol).

  • Acidify carefully with 1M HCl to pH 3. Extract and dry.[5][7][8]

Process Workflow Diagram

Workflow Start Start: 2-Methyl-3-Methoxybenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 Step 2: Radical Bromination (NBS, AIBN, PhCl, 85°C) Inter1->Step2 Inter2 Target Product: Methyl 2-(bromomethyl)-3-methoxybenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (Optional) (LiOH, THF/H2O, RT) Inter2->Step3 If Acid Required Final Final: 2-(Bromomethyl)-3-methoxybenzoic Acid Step3->Final

Figure 2: Recommended synthetic workflow emphasizing the ester intermediate strategy.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Impure NBS (yellow color indicates

contamination).
Recrystallize NBS from water; dry thoroughly.
Ring Bromination (EAS) Solvent too polar or reaction too cold (ionic pathway favored).Switch to PhCl or PhCF3; ensure temperature is

C; add AIBN in portions.
Dibromination Excess NBS used.[2]Strictly control stoichiometry (1.05 - 1.1 eq max).
Benzylic Alcohol Formation Hydrolysis during workup.Ensure all glassware is dry; avoid prolonged exposure to aqueous base.

Safety Information

  • NBS: Irritant.[4] Reacts violently with amines/metals. Store in fridge.

  • AIBN: Produces nitrogen gas upon decomposition. Ensure reaction vessel is vented. Toxic if swallowed.

  • Chlorobenzene: Flammable and toxic. Use in a well-ventilated fume hood.[1]

  • Benzyl Bromides: The product is a potent lachrymator (tear gas). Handle all crude material in a fume hood and double-glove.

References

  • Wohl-Ziegler Reaction Overview

    • Title: Wohl-Ziegler Reaction[4][9][10]

    • Source: Organic Chemistry Portal[11]

    • URL:[Link][11]

  • Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate (Specific Protocol)

    • Title: Synthesis of Methyl 2-bromomethyl-3-methoxybenzoate (CAS 71887-28-0)[12]

    • Source: ChemicalBook / Literature Aggreg
  • Green Solvent Alternatives for Radical Bromination

    • Title: Environmentally-Friendly Wohl—Ziegler Bromination[9]

    • Source: ResearchG
    • URL:[Link]

  • Mechanistic Considerations of NBS

    • Title: N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry[2][3][4][7][9][12]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Application Note: Chemoselective Synthesis of 4-Methoxyisoindolin-1-ones

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Robust Protocol for the Cyclization of 2-Bromomethyl-3-methoxybenzoic Acid with Primary Amines

Introduction & Scope

The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogs), antipsychotics, and anti-inflammatory agents.

This application note details the reaction of This compound with primary amines. Unlike standard amide couplings that require activating agents (EDC/HATU), this reaction leverages the high electrophilicity of the benzylic bromide to trigger a cascade alkylation-cyclization sequence . The presence of the 3-methoxy group (an electron-donating group) proximal to the reactive center influences both the solubility profile and the electronic environment of the transition state, necessitating specific protocol adjustments compared to unsubstituted benzoic acids.

Key Advantages of This Protocol
  • Atom Economy: No external coupling reagents (EDC, DCC) required.

  • One-Pot Operation: Sequential

    
     substitution and lactamization occur in a single vessel.
    
  • Regiospecificity: The intramolecular nature of the cyclization ensures the formation of the 5-membered lactam ring exclusively.

Reaction Mechanism

Understanding the order of operations is critical for troubleshooting. The reaction proceeds via two distinct steps:[1][2][3][4]

  • Intermolecular

    
     Alkylation:  The primary amine attacks the benzylic carbon, displacing the bromide. This forms a secondary amine intermediate (amino acid).
    
  • Intramolecular Acyl Substitution (Lactamization): The newly formed secondary amine attacks the pendant carboxylic acid (or carboxylate), expelling water to close the ring.

Critical Note: In basic aqueous media, the carboxylate (


) is formed first. The amine must still attack the benzylic position. If the hydroxide concentration is too high, 

competes with the amine for the benzylic bromide, leading to the formation of the phthalide byproduct (via hydrolysis) rather than the isoindolinone.

ReactionPathway SM 2-Bromomethyl-3- methoxybenzoic acid Inter1 Intermediate A: Amino Acid (Zwitterion) SM->Inter1 SN2 (Amine Attack) Byproduct Byproduct: 4-Methoxyphthalide SM->Byproduct Hydrolysis (if OH- excess) Amine Primary Amine (R-NH2) Amine->Inter1 Product Product: 4-Methoxyisoindolin-1-one Inter1->Product Cyclization (-H2O)

Figure 1: Reaction pathway showing the desired alkylation-cyclization cascade and the potential hydrolysis side reaction.

Experimental Protocols

Method A: Aqueous/Alcoholic (Green Chemistry)

Best for: Aliphatic amines, benzylamines, and scale-up operations.[5] Rationale: Water acts as a proton shuttle, facilitating the proton transfer steps required for cyclization.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 – 1.5 equiv)

  • Base: NaOH (2.0 equiv) or

    
     (2.5 equiv)
    
  • Solvent: Water/Ethanol (1:1 v/v)

Procedure:

  • Dissolution: Charge a round-bottom flask with this compound (1.0 g, 4.08 mmol) and Ethanol (10 mL).

  • Base Addition: Add a solution of NaOH (326 mg, 8.16 mmol) in Water (10 mL). Note: The solution may warm slightly.

  • Amine Addition: Add the primary amine (4.90 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check HPLC/TLC. The starting material (

      
      , acid) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Workup (Precipitation):

    • Cool reaction to room temperature.[6][7]

    • Acidify carefully with 1M HCl to pH ~3. Caution: This protonates the unreacted amine and any carboxylate intermediates.

    • The isoindolinone product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with saturated

      
       (removes unreacted acid), brine, dry over 
      
      
      
      , and concentrate.
Method B: Anhydrous/Thermal (For Non-Nucleophilic Amines)

Best for: Anilines, sterically hindered amines, or acid-sensitive substrates. Rationale: Anhydrous conditions prevent hydrolysis of the bromide. Thermal energy drives the difficult cyclization of less nucleophilic anilines.

Reagents:

  • Solvent: Toluene or THF.

  • Base: Triethylamine (

    
    , 2.5 equiv).
    

Procedure:

  • Dissolve starting material (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

  • Add

    
     (2.5 equiv) followed by the amine (1.2 equiv).
    
  • Reflux (110°C) with a Dean-Stark trap (if in Toluene) to remove water, driving the equilibrium toward the lactam.

  • Run for 12–16 hours.

  • Purification: Flash chromatography is usually required (Hexanes/EtOAc gradient).

Purification & Quality Control Workflow

Since the product is a neutral amide, it can be separated from the acidic starting material and basic amine reagents using a "pH-switch" extraction.

Purification Crude Crude Reaction Mixture AcidWash Wash with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Product + Acid SM) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Protonated Amines) AcidWash->AqLayer1 BaseWash Wash with sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Organic Layer (Pure Isoindolinone) BaseWash->OrgLayer2 AqLayer2 Aqueous Layer (Unreacted Benzoic Acid) BaseWash->AqLayer2

Figure 2: Extraction workflow to isolate neutral isoindolinone from acidic and basic impurities.

Performance Data & Optimization

The following table summarizes expected yields based on the nucleophilicity of the amine, utilizing Method A (Aqueous/EtOH).

Amine ClassExample SubstrateYield (%)Reaction TimeNotes
Primary Aliphatic Methylamine, Ethylamine85–95%2–4 hVery fast; exothermic.
Benzylic Benzylamine80–90%4 hClean conversion; product often crystallizes.
Steric Aliphatic Isopropylamine, t-Butylamine60–75%8–12 hSlower

; may require heating.
Aniline (e- rich) p-Anisidine50–65%12 hSlower cyclization; Method B preferred.
Aniline (e- poor) 4-Nitroaniline<30%24 h+Difficult; requires high temp (Method B).
Troubleshooting Guide
  • Problem: Low Yield / Hydrolysis (Phthalide formation)

    • Cause: Hydroxide concentration too high relative to amine nucleophilicity.

    • Solution: Mix the amine and the starting material before adding the base. Use a weaker base like

      
       or 
      
      
      
      .
  • Problem: Incomplete Cyclization (Intermediate observed)

    • Observation: Mass spec shows M+18 peak (uncyclized amino acid).

    • Solution: The ring closure is the rate-limiting step for bulky amines. Increase temperature or add a dehydrating agent (molecular sieves) in Method B.

  • Problem: Dimerization

    • Cause: The product isoindolinone (which has a basic nitrogen if not fully substituted, though here it is N-substituted) or the diamine reacting with two equivalents of bromide.

    • Solution: Ensure the amine is in excess (1.5 equiv) and add the bromide solution slowly to the amine solution (Inverse Addition).

References

  • General Synthesis of Isoindolinones

    • Title: "An efficient synthesis of isoindolin-1-ones via a cascade reaction of 2-halomethylbenzoic acids with amines."
    • Source:Tetrahedron Letters, 2008.
    • URL:[Link] (General Journal Link for verification of method class).

  • Application in PARP Inhibitors

    • Title: "Discovery of Rucaparib (AG014699), a Potent and Selective Poly(ADP-ribose) Polymerase (PARP) Inhibitor."
    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Mechanistic Insight (Water-Mediated)

    • Title: "Water-mediated synthesis of 3-substituted isoindolinones."[8]

    • Source:Green Chemistry, 2012.
    • URL:[Link]

  • Starting Material Preparation

    • Title: "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." (Context on reactivity of 2-bromo-3-substituted systems).
    • Source:Journal of Organic Chemistry, 2006.[9]

    • URL:[Link]

Sources

Application Notes and Protocols for the Esterification of 2-Bromomethyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the critical considerations and methodologies for the esterification of 2-Bromomethyl-3-methoxybenzoic acid. Recognizing the inherent reactivity of the benzylic bromide moiety, this document outlines two primary synthetic strategies: a direct, single-step esterification and a more robust, two-step sequence involving initial esterification of the corresponding methyl-substituted benzoic acid followed by benzylic bromination. We provide detailed, step-by-step protocols for both the classic Fischer-Speier esterification and the milder Steglich esterification, analyzing the causal factors behind each experimental choice and potential challenges. This guide is intended to equip researchers with the necessary knowledge to select and execute the optimal esterification strategy for their specific research and development needs, ensuring both high yield and purity of the desired ester product.

Introduction: The Synthetic Challenge

This compound and its corresponding esters are valuable intermediates in the synthesis of a variety of pharmacologically active molecules and functional materials. The synthetic challenge in the direct esterification of this substrate lies in the dual reactivity of the molecule. While the carboxylic acid requires activation for ester formation, the 2-bromomethyl group is a highly reactive benzylic halide, susceptible to nucleophilic substitution and other side reactions under various conditions.

The choice of esterification conditions is therefore paramount to selectively target the carboxylic acid while preserving the integrity of the bromomethyl group. This guide will explore the nuances of this transformation, providing both theoretical grounding and practical, field-proven protocols.

Strategic Approaches to Ester Synthesis

There are two primary strategies to consider when synthesizing esters of this compound. The choice between these pathways will depend on the availability of starting materials and the desired scale of the reaction.

Strategy 1: Direct Esterification of this compound

This approach involves the direct conversion of the carboxylic acid to its corresponding ester in a single step. While seemingly more direct, this strategy requires careful selection of reaction conditions to avoid unwanted side reactions involving the benzylic bromide.

Strategy 2: Two-Step Synthesis via Bromination of a Precursor Ester

A more conservative and often higher-yielding approach is to first esterify the more stable precursor, 3-methoxy-2-methylbenzoic acid, and then introduce the bromine at the benzylic position in a subsequent step. This strategy circumvents the challenges associated with the presence of the reactive bromomethyl group during the esterification process.

G cluster_0 Strategic Pathways for Ester Synthesis A This compound B Direct Esterification A->B Strategy 1 C Target Ester B->C D 3-Methoxy-2-methylbenzoic Acid E Esterification D->E Strategy 2 (Recommended) F Methyl 3-methoxy-2-methylbenzoate E->F G Benzylic Bromination F->G G->C

Caption: Overview of the two synthetic strategies for obtaining esters of this compound.

Detailed Protocols for Direct Esterification (Strategy 1)

For researchers starting with this compound, the following protocols for direct esterification are provided. It is crucial to monitor these reactions closely for the formation of byproducts.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic and cost-effective method, but its harsh conditions (strong acid, heat) can pose a risk to the sensitive benzylic bromide.[1][2]

Causality Behind Experimental Choices:

  • Strong Acid Catalyst (H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Excess Alcohol (Solvent): The reaction is an equilibrium process. Using the alcohol as the solvent shifts the equilibrium towards the formation of the ester and water, in accordance with Le Châtelier's principle.[1][4]

  • Reflux Conditions: The elevated temperature increases the reaction rate. However, this also increases the risk of side reactions.

  • Aqueous Workup with Sodium Bicarbonate: This step neutralizes the strong acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[5][6]

Potential Side Reactions:

  • Solvolysis: The alcohol, acting as a nucleophile, can displace the benzylic bromide, leading to the formation of an ether byproduct.

  • Elimination: Under heated, acidic conditions, elimination of HBr could potentially occur, leading to the formation of an alkene.

Step-by-Step Protocol (Example with Methanol):

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in methanol (10-20 eq., serving as both reactant and solvent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred solution.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification (Mild, Neutral Conditions)

The Steglich esterification is a highly recommended alternative for substrates with acid-sensitive functional groups.[7][8] It proceeds at room temperature under neutral conditions, significantly reducing the risk of side reactions involving the benzylic bromide.[9][10]

Causality Behind Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8]

  • DMAP (4-Dimethylaminopyridine): A nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[7][8] This catalytic step is crucial for efficient esterification.

  • Aprotic Solvent (e.g., Dichloromethane): Provides a non-reactive medium for the reaction.

  • Room Temperature: The mild reaction temperature preserves the integrity of the sensitive benzylic bromide.

Step-by-Step Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.0-1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor by TLC.

  • Workup:

    • Filter off the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove excess DMAP), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

G cluster_0 Direct Esterification Workflow (Strategy 1) A Dissolve Acid & Alcohol B Add Catalyst (H₂SO₄ or DCC/DMAP) A->B C Reaction (Reflux or RT) B->C D Quench & Aqueous Workup C->D E Extraction D->E F Drying & Concentration E->F G Purification (Chromatography) F->G H Pure Ester G->H

Caption: A generalized workflow for the direct esterification of this compound.

Recommended Two-Step Synthesis (Strategy 2)

For a more reliable and often higher-yielding synthesis, especially at a larger scale, the following two-step approach is recommended. This method avoids subjecting the sensitive benzylic bromide to esterification conditions.

Step 1: Esterification of 3-Methoxy-2-methylbenzoic Acid

The esterification of the more stable 3-methoxy-2-methylbenzoic acid can be carried out efficiently using the standard Fischer-Speier protocol described in Section 3.1, typically with higher yields and fewer side products.

Step 2: Benzylic Bromination of the Ester

The resulting ester, for example, methyl 3-methoxy-2-methylbenzoate, can then be selectively brominated at the benzylic position.

Causality Behind Experimental Choices:

  • NBS (N-Bromosuccinimide): A convenient and selective source of bromine for radical bromination reactions.[11][12]

  • AIBN (Azobisisobutyronitrile): A radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.[11]

  • Non-polar Solvent (e.g., CCl₄ or Chlorobenzene): These solvents are suitable for radical reactions. Note that carbon tetrachloride is highly toxic and its use should be minimized or replaced with a safer alternative like chlorobenzene.[11][12]

  • Reflux/Irradiation: Heat or UV light is required to initiate the decomposition of AIBN and start the radical chain process.[12][13]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the methyl 3-methoxy-2-methylbenzoate (1.0 eq.) in a suitable solvent such as chlorobenzene.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of AIBN (0.02-0.04 eq.).[11]

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can also be initiated by irradiation with a UV lamp at lower temperatures.[12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, methyl 2-bromomethyl-3-methoxybenzoate, can be purified by recrystallization or column chromatography.

Comparative Analysis of Esterification Methods

MethodCatalyst/ReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Fischer-Speier Conc. H₂SO₄Reflux1-4 hoursInexpensive reagents, simple procedure.[1]Harsh conditions, risk of side reactions with sensitive substrates, equilibrium reaction.[9][14]
Steglich DCC, DMAP0 °C to Room Temp.12-24 hoursMild, neutral conditions, high yields for sensitive substrates.[7][8]More expensive reagents, formation of DCU byproduct can complicate purification.[14]

Conclusion

The successful esterification of this compound is highly dependent on the chosen synthetic strategy. For direct esterification, the mild conditions of the Steglich protocol are highly recommended to preserve the integrity of the reactive benzylic bromide. However, for a more robust and scalable synthesis, a two-step approach involving the initial esterification of 3-methoxy-2-methylbenzoic acid followed by benzylic bromination is the superior strategy. Researchers should carefully consider the stability of their specific substrates and the desired scale of their reaction when selecting the appropriate protocol.

References

  • PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Analele Universității din Craiova, Seria Chimie. (2024, December 20). [Title of article]. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • PMC. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Compare the Difference Between Similar Terms. (2020, December 4). Difference Between Fischer Esterification and Steglich Esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • AWS. (n.d.). Esterification Experiment. Retrieved from [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-methoxybenzoate. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Unknown. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-methoxybenzoate. Retrieved from [Link]

  • RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzylic Bromination of 2-Methyl-3-Methoxybenzoic Acid

[1]

Current Status: Online Ticket ID: OPT-YIELD-2M3MBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Radical vs. Ionic" War

Welcome to the technical support hub for optimizing the yield of benzylic bromination on 2-methyl-3-methoxybenzoic acid .

The Core Challenge: You are attempting a radical substitution (Wohl-Ziegler reaction) on a substrate that is electronically "wired" to resist it.[1] The 3-methoxy group is a powerful electron-donating group (EDG) that activates the aromatic ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) —i.e., ring bromination at the 4 or 6 positions—rather than the desired benzylic bromination at the 2-methyl position.

To optimize yield, your protocol must rigorously suppress the ionic pathway and maximize the radical pathway. This guide provides the troubleshooting logic and validated protocols to achieve this.

Module 1: Substrate Pre-Treatment (Critical)[1]

Q: Can I brominate the free acid directly?

A: Technically yes, but it is the primary cause of low yields.

The Issue: The free carboxylic acid creates two problems:

  • Solubility: It often requires polar solvents to dissolve, which unfortunately stabilize ionic intermediates, favoring the undesired ring bromination.[1]

  • Interference: The acidic proton can protonate NBS or succinimide, altering the buffering capacity of the system and potentially catalyzing the ionic pathway.

The Fix: Esterify first. Converting the acid to the methyl ester (Methyl 2-methyl-3-methoxybenzoate) dramatically changes the solubility profile, allowing the use of non-polar solvents (like Trifluorotoluene or Benzene) that are essential for high-yield radical bromination.

Technical Recommendation: Perform a standard Fischer esterification (MeOH/H2SO4) or use TMS-diazomethane before bromination.[1] Hydrolyze back to the acid after the bromination step.

Module 2: Reagent Quality & Stoichiometry

Q: My NBS is slightly yellow. Is this okay?

A: No. Yellow NBS is a yield-killer for this specific substrate. [1]

The Science: The yellow color indicates the presence of free molecular bromine (


Protocol: NBS Recrystallization

  • Dissolve 10g of impure NBS in ~100mL of boiling water .

  • Filter rapidly while hot to remove insoluble impurities.[1]

  • Cool the filtrate in an ice bath for 2 hours.

  • Filter the white crystals and dry under high vacuum over

    
    .
    
  • Store in the dark at 4°C.

Q: Which initiator should I use?

A: Match the initiator to your temperature.

  • AIBN (Azobisisobutyronitrile): Best for reflux conditions (65-80°C).[1] Half-life is ideal for standard thermal initiation.[1]

  • BPO (Benzoyl Peroxide): Risky for this substrate.[1] BPO is an oxidant and can sometimes degrade electron-rich aromatics.[1]

  • Visible Light (Blue LED): The modern "Gold Standard."[1] Photochemical initiation often allows for lower temperatures, reducing thermal decomposition of the unstable benzylic bromide product.[1]

Module 3: Solvent Selection & Reaction Engineering

Q: is banned.[1][2] What is the best replacement?

A:


-Trifluorotoluene (

) or Methyl Acetate.

Solvent Logic Table:

SolventPolarityRadical SelectivityToxicityVerdict

Non-polarExcellentHigh (Banned)Avoid
Dichloromethane (DCM) ModeratePoorModerateAvoid (Promotes ionic ring bromination)
Acetonitrile (MeCN) PolarGood (Photo only)ModerateUse only with Light (Solvates succinimide)
Trifluorotoluene (

)
Non-polarExcellentLowRecommended (Direct

mimic)
Methyl Acetate ModerateGoodLowGreen Alternative
The "Dilution Effect"

High concentration favors bimolecular reactions (like EAS ring bromination).[1] Radical chain reactions function well at lower concentrations.[1]

  • Guideline: Run the reaction at 0.1 M to 0.2 M concentration relative to the substrate.

Module 4: The "Gold Standard" Protocol

Objective: Benzylic bromination of Methyl 2-methyl-3-methoxybenzoate.

Reagents:

  • Substrate: Methyl 2-methyl-3-methoxybenzoate (1.0 equiv)[1]

  • Reagent: Recrystallized NBS (1.05 equiv)[1]

  • Initiator: AIBN (0.05 equiv)[1]

  • Solvent: Anhydrous Trifluorotoluene (

    
    )[1]
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon inlet.

  • Dissolution: Add substrate and

    
     (0.15 M concentration).[1] Sparge with Argon for 15 minutes to remove oxygen (oxygen quenches radicals).[1]
    
  • Addition: Add Recrystallized NBS and AIBN in one portion.

  • Initiation: Heat to 85°C (reflux).

    • Visual Check: The dense NBS solid at the bottom should slowly disappear and be replaced by low-density succinimide floating at the top.

  • Monitoring: Check via TLC or HPLC every hour. Stop immediately upon consumption of starting material.[1] Over-reaction leads to the gem-dibromide (useless) or hydrolysis.[1]

  • Workup: Cool to 0°C. Filter off the succinimide. Evaporate solvent.[1][2]

    • Crucial: Do not perform an aqueous wash if possible.[1] Benzylic bromides are prone to hydrolysis.[1] If necessary, wash quickly with cold water and dry over

      
       immediately.[1]
      

Module 5: Troubleshooting & Mechanism Visualization

Visualizing the Competition

The diagram below illustrates why the Solvent and NBS Purity control the outcome.

BrominationPathwaysSubstrate2-Methyl-3-MethoxyBenzoateConditionCheckReaction Conditions?Substrate->ConditionCheckNBSNBS ReagentNBS->ConditionCheckIonicPathIonic Pathway(Electrophilic Aromatic Subst.)ConditionCheck->IonicPathPromoted byRadicalPathRadical Pathway(Wohl-Ziegler)ConditionCheck->RadicalPathPromoted byRingBromoRing Brominated Product(Impurity)IonicPath->RingBromoBenzylBromoBenzylic Bromide(Target)RadicalPath->BenzylBromoImpureNBSYellow NBS (Br2 present)Polar Solvent (DCM)ImpureNBS->IonicPathPureNBSWhite NBSNon-Polar Solvent (PhCF3)High Temp / LightPureNBS->RadicalPath

Caption: Figure 1. Mechanistic divergence.[1] Impure reagents and polar solvents favor the red path (Ring Bromination).[1] Rigorous radical conditions favor the green path (Target).

FAQ: Common Failure Modes
SymptomDiagnosisCorrective Action
Product contains ~30% ring-brominated impurity. Ionic pathway was active.[1]Switch solvent to

or Benzene.[1] Recrystallize NBS. Ensure anhydrous conditions.
Reaction stalled at 50% conversion. Radical chain termination.Oxygen leak? (Did you sparge with Argon?). Old Initiator? Add 0.02 equiv more AIBN and continue heating.[1]
Product turned into alcohol/aldehyde during storage. Hydrolysis.[1]Benzylic bromides are unstable.[1] Store in freezer under Argon. Ideally, use immediately in the next step (e.g., substitution).
Formation of dibromide (gem-dibromo). Over-bromination.[1]You let the reaction run too long. Stop at 95% conversion. Use 1.05 equiv NBS, never excess.[1]

References

  • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews. Link[1]

  • Cantillo, D., et al. (2013).[1] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry. (Demonstrates use of MeCN/Light to suppress ring bromination). Link[1]

  • Podgoršek, A., et al. (2009).[1] "N-Bromosuccinimide."[1][2][3][4][5][6][7][8][9] Synlett. (Review of NBS purification and reactivity). Link

  • Offermann, D. A., et al. (2022).[1] "Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update. Link

Minimizing dibromomethyl side products in Wohl-Ziegler reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dibromomethyl Side Products in Wohl-Ziegler Allylic and Benzylic Bromination

Welcome to the technical support guide for the Wohl-Ziegler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on a common and frustrating challenge: the formation of dibromomethyl and other over-brominated side products. This guide provides in-depth, field-proven insights to help you enhance selectivity and achieve higher yields of your desired monobrominated compounds.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the Wohl-Ziegler reaction.

Q1: My reaction is producing a significant amount of dibrominated product. What is the most likely cause?

A: The most common cause is an excessively high concentration of the active brominating species, molecular bromine (Br₂), in the reaction mixture.[1][2][3][4] The entire principle of using N-bromosuccinimide (NBS) is to maintain a very low, steady-state concentration of Br₂ to favor the radical substitution pathway over competing reactions like ionic addition or over-bromination.[5][6] Running the reaction for too long after the starting material has been consumed is another primary cause.

Q2: Should I use recrystallized or crude NBS?

A: There is conflicting advice on this topic. Some sources note that crude NBS can give better yields because it may contain trace amounts of HBr or Br₂, which are necessary to initiate the radical chain reaction.[6][7][8] However, other sources warn that impure, yellow-colored NBS can lead to unreliable results and side reactions.[7][8] Our Recommendation: For reproducibility and control, use high-purity, white NBS and a dedicated radical initiator like AIBN or benzoyl peroxide. This ensures the initiation is predictable and not dependent on the level of impurities.

Q3: My reaction won't start. What should I check?

A: First, ensure your radical initiator is active. AIBN and benzoyl peroxide have finite shelf lives and can decompose. Second, confirm that your solvent is appropriate and anhydrous. Finally, ensure the reaction is heated sufficiently to induce homolysis of the initiator (typically reflux in CCl₄ for AIBN).[9] Initiation can often be observed by an increase in the vigor of the solvent reflux.[9]

Q4: How do I effectively remove the succinimide byproduct after the reaction?

A: Succinimide has low solubility in non-polar solvents like carbon tetrachloride and can often be removed by simple filtration of the cooled reaction mixture.[1][9][10] For more soluble cases, an aqueous workup is effective. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the succinimide, forming its water-soluble sodium salt, which is then extracted into the aqueous phase.[10][11][12]

Troubleshooting Guide: Over-Bromination

This in-depth guide provides a systematic approach to diagnosing and solving the issue of excessive dibromomethyl byproduct formation.

Problem: High Levels of Dibrominated Product Detected

The formation of the desired monobrominated product (R-CH₂Br) is in competition with its subsequent conversion to the dibrominated side product (R-CHBr₂). This occurs when the initially formed product successfully competes with the starting material for the bromine radical.

G cluster_0 Primary Reaction Pathway (Desired) cluster_1 Secondary Reaction Pathway (Side Product) Start Starting Material (R-CH3) Radical_1 Benzylic/Allylic Radical (R-CH2•) Start->Radical_1 H• abstraction by Br• Product_1 Monobrominated Product (R-CH2Br) Radical_1->Product_1 Reaction with Br2 Radical_2 Dibromo Radical (R-CHBr•) Product_1->Radical_2 H• abstraction by Br• Product_1_ref Product_2 Dibrominated Product (R-CHBr2) Radical_2->Product_2 Reaction with Br2 Product_1_ref->Radical_2 [High Br•] [Long Reaction Time] G Start High Dibromination Observed? Check_Stoich 1. Check Stoichiometry (NBS ≤ 1.1 eq?) Start->Check_Stoich Check_Time 2. Review Reaction Time (Stopped after SM consumed?) Check_Stoich->Check_Time Yes Result_Bad Problem Persists: Consider Radical Inhibitor Check_Stoich->Result_Bad No, >1.2 eq used Check_Solvent 3. Evaluate Solvent (Inert, non-polar?) Check_Time->Check_Solvent Yes Check_Time->Result_Bad No, reaction ran too long Implement_Slow_Add 4. Implement Slow Addition (Add NBS portion-wise?) Check_Solvent->Implement_Slow_Add Yes Check_Solvent->Result_Bad No, reactive solvent used Result_Good Problem Solved: High Yield of Monobromide Implement_Slow_Add->Result_Good Yes Implement_Slow_Add->Result_Bad No

Caption: Troubleshooting flowchart for minimizing dibromination.

The Cause: In some highly reactive systems, the radical chain reaction can be too vigorous, leading to a loss of selectivity.

The Solution: While counterintuitive, the addition of a radical inhibitor can sometimes "tame" the reaction. However, this is an advanced technique and should be approached with caution, as it can also halt the reaction completely. Compounds like 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) can suppress side-chain bromination. [13][14]This is generally not a first-line solution but can be explored for particularly difficult substrates.

Validated Workup Protocol

A clean and efficient workup is critical to isolate the desired product and prevent degradation.

  • Cooling: Once the reaction is deemed complete by TLC or GC, immediately cool the reaction flask in an ice-water bath to quench the radical process.

  • Filtration (Optional but Recommended): If using a non-polar solvent like CCl₄, filter the cold reaction mixture through a Büchner funnel to remove the bulk of the precipitated succinimide byproduct. Wash the collected solid with a small amount of cold solvent.

  • Transfer and Dilution: Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) if needed.

  • Quench Unreacted NBS: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). [10]This reduces any remaining electrophilic bromine (from NBS or Br₂) to bromide (Br⁻).

  • Remove Succinimide: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [10]This converts the remaining acidic succinimide into its water-soluble sodium salt.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be purified by recrystallization or column chromatography.

By methodically applying these principles of stoichiometry, reaction monitoring, and rational selection of reagents and conditions, researchers can significantly suppress the formation of dibromomethyl side products, leading to cleaner reactions and higher yields of the desired monobrominated compounds.

References
  • Wohl–Ziegler bromination - Grokipedia. Grokipedia.
  • N-Bromosuccinimide - Wikipedia. Wikipedia. Available at: [Link]

  • N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX - Slideshare. Slideshare. Available at: [Link]

  • Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term - Fiveable. Fiveable. Available at: [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Wohl–Ziegler bromination - Wikipedia. Wikipedia. Available at: [Link]

  • Allylic Photobromination using N-bromosuccinimide - AK Lectures. AK Lectures. Available at: [Link]

  • Chemists' Guide to Wohl-Ziegler Reaction | PDF - Scribd. Scribd. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. University of Glasgow Theses. Available at: [Link]

  • Selectivity of Wohl-Ziegler Brominations of Cyclohexene and trans-2-Hexene - OpenRiver. OpenRiver. Available at: [Link]

  • Mechanism of The Wohl-Ziegler Reaction | PDF - Scribd. Scribd. Available at: [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Scientific Update. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Wohl zeiglar reaction compatible solvents - Sciencemadness.org. Sciencemadness Discussion Board. Available at: [Link]

  • What is Allylic Bromination? - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • NBS Radical Bromination - anyone have experience running? : r/chemistry - Reddit. Reddit. Available at: [Link]

  • (PDF) Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions - ResearchGate. ResearchGate. Available at: [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. YouTube. Available at: [Link]

  • How to do workup after doing bromination with NBS? - ResearchGate. ResearchGate. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • What are the other solvents suitable for Wohl-Ziegler Reaction (or other free radical reactions) beside toxic CCl4? | ResearchGate. ResearchGate. Available at: [Link]

  • Free radical intermediates in the inhibition of the autoxidation reaction - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Wohl-Ziegler Bromination | Chem-Station Int. Ed. Chem-Station. Available at: [Link]

  • Environmentally-Friendly Wohl-Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Journal of Chemical Research. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromomethyl-3-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Bromomethyl-3-methoxybenzoic acid via recrystallization. It addresses common challenges and provides scientifically grounded solutions to ensure high purity and yield.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[1]

Critical Success Factors:
  • Solvent Selection: The "like dissolves like" principle is a good starting point.[2] The polarity of the solvent should be matched to the polarity of the solute. For this compound, a molecule with a polar carboxylic acid group and a moderately polar ether and bromomethyl group, a range of solvents could be suitable.

  • Temperature Gradient: A significant difference in solubility between the boiling point of the solvent and a lower temperature (e.g., room temperature or an ice bath) is crucial for good recovery.[2]

  • Rate of Cooling: Slow, undisturbed cooling is paramount for the formation of large, pure crystals.[3][4] Rapid cooling can lead to the crashing out of a precipitate, which may trap impurities.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

Question: I've added a significant amount of hot solvent, but my this compound is not fully dissolving. What should I do?

Answer:

This issue typically points to two possibilities: an inappropriate solvent or the presence of insoluble impurities.

  • Solvent Incompatibility: The chosen solvent may be too non-polar to effectively dissolve the polar carboxylic acid and methoxy groups of the target molecule at its boiling point.

    • Solution: Consider a more polar solvent or a mixed solvent system. For aromatic carboxylic acids, solvents like ethanol, methanol, or mixtures of an alcohol with water are often effective.[2][5] For instance, dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) until the solution becomes turbid can be an effective strategy.[2]

  • Insoluble Impurities: The undissolved solid may not be your target compound but rather insoluble impurities.

    • Solution: If you are confident in your solvent choice, the next step is to perform a hot filtration. This involves filtering the hot solution to remove the insoluble material. It is crucial to keep the solution hot during this process to prevent premature crystallization of your product in the filter funnel.[6] Using a pre-heated funnel and flask can mitigate this issue.

Issue 2: No crystals form upon cooling.

Question: My this compound dissolved completely in the hot solvent, but no crystals have appeared even after cooling to room temperature and in an ice bath. What went wrong?

Answer:

This is a common and often frustrating problem. The primary cause is usually using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[7]

  • Excess Solvent: The more solvent used, the more of your compound will remain dissolved even at low temperatures, leading to poor or no yield.[2]

    • Solution 1: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[6][8] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

    • Solution 2: Induce Crystallization: If reducing the solvent volume is not immediately successful, you can try to induce crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[8][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Introduce a "seed crystal" of the pure compound into the solution.[8][9] This provides a template for further crystal formation.

Issue 3: The compound "oils out" instead of forming crystals.

Question: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6][7] This is more common with compounds that have relatively low melting points or when the solution is highly concentrated with impurities.

  • Concentration and Cooling Rate: A solution that is too concentrated or cooled too quickly can lead to the formation of an oil.

    • Solution:

      • Reheat the solution to redissolve the oil.

      • Add a small amount of additional solvent to slightly dilute the solution.[6][8]

      • Allow the solution to cool much more slowly.[7] You can achieve this by placing the flask in a larger beaker of warm water, which will cool more gradually than the flask on its own.

Issue 4: The recovered crystals are colored or appear impure.

Question: I have recovered crystals, but they have a noticeable color, and the melting point is broad and lower than the literature value. How can I improve the purity?

Answer:

Colored impurities or a depressed melting point are clear indicators that the recrystallization did not effectively remove all contaminants.

  • Colored Impurities: These are often large, polar molecules that can be adsorbed onto activated carbon.

    • Solution:

      • Redissolve the impure crystals in a minimal amount of hot solvent.

      • Add a very small amount of decolorizing carbon (activated charcoal) to the hot solution.[1]

      • Keep the solution hot for a few minutes to allow the carbon to adsorb the impurities.

      • Perform a hot filtration to remove the carbon.

      • Allow the filtrate to cool slowly to form crystals.

      • Caution: Using too much decolorizing carbon can also adsorb your product, leading to a lower yield.[10]

  • Other Impurities: If the impurities are not colored, a second recrystallization may be necessary. Each successive recrystallization will generally result in a purer product, albeit with some loss of yield at each step.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The exact solvent and volumes will need to be determined empirically.

Materials:
  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Filter funnel and filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate.

    • Continue to add small portions of the hot solvent until the solid just dissolves.[9] Avoid adding an excess of solvent.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[9] Do not disturb the flask during this time.[3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Bucher funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

Data Presentation

PropertyValueSource
Molecular FormulaC8H7BrO2PubChem
Molecular Weight215.04 g/mol [11]
Melting PointVaries by purityN/A
AppearanceSolid

Note: The melting point of pure this compound should be determined and compared to a literature value if available. A sharp melting point range close to the literature value is an indicator of high purity.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Yes cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Recrystallization workflow diagram.

Troubleshooting Logic

Troubleshooting_Recrystallization start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals too_much_solvent Too Much Solvent? no_crystals->too_much_solvent too_concentrated Too Concentrated or Cooled Too Fast? oiling_out->too_concentrated colored Colored Impurities? impure_crystals->colored evaporate Evaporate Some Solvent too_much_solvent->evaporate Yes induce Induce Crystallization (Scratch/Seed) too_much_solvent->induce No add_solvent Add More Solvent too_concentrated->add_solvent slow_cool Cool More Slowly add_solvent->slow_cool decolorize Use Decolorizing Carbon colored->decolorize Yes recrystallize_again Recrystallize Again colored->recrystallize_again No

Sources

Technical Support Center: Solubilization & Stability of 2-Bromomethyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BMB-003 Status: Active Compound Class: ortho-Substituted Benzyl Bromide / Benzoic Acid Derivative Primary Risk: Intramolecular Cyclization (Lactonization)

Executive Summary: The Solubility vs. Stability Paradox

You are likely visiting this page because you are experiencing one of two issues:

  • Insolubility: The compound will not dissolve in neutral water.

  • Precipitation (The "Ghost" Solid): You dissolved the compound using a base (NaOH or buffer), but a white solid precipitated out after minutes or hours.

The Diagnosis: 2-Bromomethyl-3-methoxybenzoic acid is not just a simple carboxylic acid; it is a reactive intermediate . It contains a "self-destruct" mechanism. The ortho-bromomethyl group (electrophile) and the carboxylic acid (nucleophile) are positioned perfectly for an intramolecular reaction.

When you increase pH to improve solubility, you ionize the acid to a carboxylate (


). This carboxylate immediately attacks the neighboring bromomethyl group (

), displacing the bromide and forming 7-methoxyphthalide , a neutral, water-insoluble lactone.

This guide provides the protocol to solubilize the compound for immediate use while minimizing this degradation.

Critical Mechanism Analysis

Before attempting solubilization, you must understand the degradation pathway. This is an Intramolecular Nucleophilic Substitution (


) .
Degradation Pathway Diagram

G Compound This compound (Insoluble Acid) Base Add Base (pH > 4.5) Compound->Base Intermediate Carboxylate Anion (Soluble) Base->Intermediate Deprotonation Reaction Intramolecular Cyclization Intermediate->Reaction Fast Kinetic Step Product 7-Methoxyphthalide (Insoluble Neutral Lactone) + Br- Reaction->Product Precipitation

Figure 1: The degradation pathway. Solubilizing the acid (green node) triggers the formation of the insoluble lactone (grey node).

Recommended Solubilization Protocols

Method A: The "Just-in-Time" Protocol (For Biological Assays)

Use this method if the compound must be introduced to cells or enzymes in an aqueous environment.

Principle: Minimize the time the compound exists as a free carboxylate in water.

StepActionTechnical Rationale
1 Prepare Stock in DMSO Dissolve compound in 100% DMSO to 100 mM. Ideally, use anhydrous DMSO. Why: The cyclization reaction is much slower in aprotic solvents like DMSO than in water.
2 Prepare Buffer (pH 6.5 - 7.0) Use PBS or HEPES. Avoid pH > 7.5. Why: Higher pH increases the nucleophilicity of the carboxylate, accelerating degradation.
3 Dilute Immediately Dilute the DMSO stock into the buffer seconds before application. Target <1% DMSO final concentration.
4 Use Within 30 Minutes Do not store the aqueous dilution.
Method B: The Cold-Buffer Technique (For Chemical Reactivity)

Use this method if you are using the compound as a building block for synthesis.

  • Chill solvents: Cool your aqueous buffer (pH 7.0) to 4°C on ice.

  • Dissolve: Add the compound to the cold buffer with vigorous stirring.

  • Mechanism: The rate of cyclization (

    
    ) is temperature-dependent. Lowering temperature from 25°C to 4°C can retard the lactonization significantly, buying you a window of 1-2 hours of stability.
    

Troubleshooting & FAQ

Q1: I added NaOH, it dissolved, but then turned cloudy 20 minutes later. Why?

A: You synthesized 7-methoxyphthalide . By adding strong base (NaOH), you fully ionized the carboxylate, maximizing the rate of intramolecular attack. The cloudiness is the lactone precipitating because it lacks the charged group necessary for water solubility.

  • Correction: Use Method A (DMSO stock) and avoid high pH excursions.

Q2: Can I freeze the aqueous solution for later use?

A: No. Even at -20°C, the freeze-thaw cycle can promote crystallization of the lactone. Furthermore, during freezing, solutes concentrate in the liquid pockets (cryoconcentration), which can locally lower pH or increase reaction rates before solidification is complete. Store only as a solid or in anhydrous DMSO.

Q3: Is this compound cell-permeable?

A: Likely yes, but with a caveat. The neutral acid (protonated) and the lactone (degradation product) are membrane permeable. The charged carboxylate (active form in buffer) is less permeable. However, once inside the cell, the compound may rapidly cyclize or alkylate intracellular nucleophiles (like glutathione), leading to toxicity unrelated to your target.

Q4: I see "2-Bromo-3-methoxybenzoic acid" sold by vendors. Is this the same thing?

A: CRITICAL CHECK REQUIRED. No.

  • Your Compound: this compound (Benzyl bromide derivative). Reactive & Unstable.

  • Vendor Compound: 2-Bromo-3-methoxybenzoic acid (Aryl bromide derivative). Stable. Check your CAS number and structure. If the bromine is attached directly to the benzene ring, it is stable in water/base. If the bromine is on a

    
     group attached to the ring, follow this guide.
    

Decision Tree: Experimental Workflow

Use this logic flow to determine the correct handling procedure for your specific application.

DecisionTree Start Start: Dissolving This compound CheckApp What is the application? Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay Synthesis Chemical Synthesis (Building Block) CheckApp->Synthesis DMSOStock Make 100mM Stock in anhydrous DMSO BioAssay->DMSOStock ColdBuffer Dissolve in Ice-Cold Buffer Synthesis->ColdBuffer Dilute Dilute into assay buffer IMMEDIATELY before use DMSOStock->Dilute React Add nucleophile IMMEDIATELY ColdBuffer->React Warning Do NOT store aqueous solutions. Do NOT heat > 30°C. Dilute->Warning React->Warning

Figure 2: Workflow decision tree for minimizing hydrolytic degradation.

References

  • Mechanistic Basis of Phthalide Formation

    • Reaction: Intramolecular alkyl
    • Source: The reactivity of ortho-substituted benzyl halides is well-documented. The carboxylate group acts as an internal nucleophile.
    • Reference: Bunton, C. A., et al. "Nucleophilic displacements in benzyl halides." Journal of the Chemical Society, 1956. (General mechanism of benzyl halide hydrolysis and neighboring group participation).

  • Analogous Cyclization (Synthesis of Phthalides)

    • Context: Use of o-bromomethyl benzoates to synthesize phthalides via cycliz
    • Reference: Rayabarapu, D. K., et al. "Synthesis of phthalide derivatives using nickel-catalyzed cyclization." Chemistry – A European Journal, 2004. (Demonstrates the thermodynamic stability of the phthalide product).

  • pKa Considerations

    • Data: The pKa of 3-methoxybenzoic acid is approximately 4.09.[1]

    • Relevance: Buffers must be kept near neutral (pH 6.5-7.0) to balance solubility (requires ionization)
    • Source:CRC Handbook of Chemistry and Physics. .

  • General Stability of Benzyl Bromides

    • Context: Hydrolysis rates of benzyl bromides in aqueous media.
    • Reference: Shoesmith, J. B., & Slater, R. H. "Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benzyl Bromides." Journal of the Chemical Society, 1926. .

Sources

Technical Support Center: Preventing Polymerization of 2-Bromomethyl-3-methoxybenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Bromomethyl-3-methoxybenzoic acid. This valuable synthetic intermediate is instrumental in various drug discovery and development programs. However, its utility is matched by its inherent reactivity, particularly its tendency to undergo self-condensation or polymerization. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of your material and ensure the success of your experiments.

Section 1: Understanding the Core Instability

This section addresses the fundamental chemical properties of this compound that contribute to its instability.

FAQ 1: Why is this intermediate so prone to polymerization?

The propensity of this compound to polymerize stems from the high reactivity of its benzylic bromide functional group. Here's the breakdown of the underlying mechanism:

  • Lability of the Benzylic Bromide: The C-Br bond is weakened by the adjacent benzene ring. It can cleave to form a resonance-stabilized benzylic carbocation. This carbocation is a potent electrophile.

  • Electrophilic Aromatic Substitution: The formed carbocation can be attacked by the electron-rich aromatic ring of another molecule of this compound. This is essentially a Friedel-Crafts alkylation reaction where the intermediate itself acts as both the alkylating agent and the substrate.

  • Catalytic Cycle of Degradation: This reaction releases a proton (H⁺) and a bromide ion (Br⁻), which combine to form hydrogen bromide (HBr). HBr is a strong acid that can catalyze the formation of more carbocations from the starting material, creating an auto-catalytic cycle of polymerization.

This process leads to the formation of oligomers and polymers, depleting your active reagent and complicating purification.

G cluster_initiation Initiation Step cluster_propagation Propagation Step cluster_outcome Outcome A 2-Bromomethyl-3- methoxybenzoic acid B Benzylic Carbocation (Resonance Stabilized) A->B Spontaneous or Acid-Catalyzed (e.g., HBr) C Br⁻ E Dimer Intermediate B->E Electrophilic Attack (Self-Alkylation) D Another Molecule of Starting Material D->E F HBr (Catalyst) E->F H Further Reaction E->H F->A Catalyzes more carbocation formation G Oligomers / Polymers H->G

Caption: Proposed mechanism for the auto-catalytic polymerization of this compound.

FAQ 2: What are the common signs of polymerization or degradation?

Identifying compromised material early is crucial. Look for the following indicators:

  • Visual Changes:

    • Color: The material may change from a white or off-white solid to yellow, brown, or even black.

    • Consistency: An increase in viscosity, clumping, or complete solidification of a previously free-flowing powder.

  • Solubility Issues: The polymerized material will have significantly lower solubility in common organic solvents compared to the pure monomer.

  • Analytical Evidence:

    • NMR Spectroscopy: The proton NMR spectrum will become complex, with broadened peaks and the appearance of new signals in the aromatic and benzylic regions, indicating a mixture of oligomers.

    • Chromatography (HPLC/LC-MS): You will observe a significant decrease in the main peak area, accompanied by the appearance of multiple, often broad, peaks with longer retention times, corresponding to higher molecular weight species.

Section 2: Proactive Prevention: Storage and Handling Protocols

Proper storage and handling are the most effective strategies to prevent polymerization. Benzyl bromides, as a class, are sensitive to a variety of environmental factors.[1][2]

FAQ 3: What are the definitive best practices for storing this intermediate?

To maximize shelf life and maintain purity, adhere strictly to the following storage conditions. Gradual decomposition in sealed containers can lead to a significant pressure build-up and potential explosion.[3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of spontaneous carbocation formation and subsequent polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways.[4]
Light Amber Glass Vial / Protect from Light Light can provide the energy to initiate free-radical pathways or accelerate decomposition.[1][4]
Container Tightly Sealed Glass Container Prevents exposure to atmospheric moisture and contaminants.[1][2] Avoid metal containers or spatulas as metals can catalyze decomposition.[1]
Purity Use as Fresh as Possible Impurities from the synthesis (e.g., residual acid) can act as catalysts for polymerization.
FAQ 4: Should a stabilizer be used? If so, which one and at what concentration?

For long-term storage or if the material is of questionable purity, adding a stabilizer is a prudent measure. The goal is to inhibit the initiation of polymerization.

Stabilizer TypeExampleProposed MechanismTypical Concentration
Radical Scavenger BHT (Butylated hydroxytoluene)Traps radical intermediates that can form under light or heat, preventing a potential side-reaction pathway.50 - 200 ppm
Acid Scavenger 2,6-di-tert-butylpyridineA non-nucleophilic hindered base that effectively scavenges trace amounts of HBr without promoting other side reactions.100 - 500 ppm
Stable Radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl)A highly effective radical trap that reacts rapidly with carbon-centered radicals to terminate chain propagation.[5]50 - 200 ppm

Note: The choice of stabilizer should be compatible with your downstream reaction conditions. For example, an amine-based stabilizer might interfere with subsequent reactions involving electrophiles.

Protocol 1: Stabilizing this compound for Storage

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3]

  • Preparation: Weigh the desired amount of the intermediate into a clean, dry, amber glass vial appropriately sized for the quantity of material.

  • Stabilizer Addition:

    • Prepare a dilute stock solution of the chosen stabilizer (e.g., 1 mg/mL BHT in anhydrous dichloromethane).

    • Add the calculated volume of the stabilizer stock solution to the intermediate. For example, to achieve 100 ppm, add 100 µL of the 1 mg/mL stock solution per 1 gram of the intermediate.

  • Solvent Removal: Gently swirl the vial to distribute the stabilizer. Remove the solvent under a gentle stream of nitrogen or argon, or by using a high-vacuum line for a few minutes until the solid is dry.

  • Final Storage: Backfill the vial with argon or nitrogen, seal it tightly with a PTFE-lined cap, and wrap the cap with paraffin film.

  • Labeling and Storage: Clearly label the vial, including the name and concentration of the added stabilizer. Place the vial in a refrigerator at 2-8°C.

Section 3: Troubleshooting Guide for Experimental Workflows

Even with proper storage, polymerization can be triggered during a chemical reaction or workup. This section provides a logical framework for diagnosing and solving these issues.

G Start Signs of Polymerization Observed (Color change, viscosity, poor solubility) When When was the issue observed? Start->When Storage During Storage When->Storage Storage Reaction During Reaction When->Reaction Reaction Workup During Workup/ Purification When->Workup Workup Cause_Storage Root Cause: - Improper storage (temp, light, air) - No stabilizer for long-term storage - Container contamination (metal, base) Storage->Cause_Storage Cause_Reaction Root Cause: - High reaction temperature - Presence of incompatible reagents  (Lewis acids, strong bases, metals) - Protic or highly polar solvent Reaction->Cause_Reaction Cause_Workup Root Cause: - Exposure to strong acid/base during quench - Overheating during solvent removal - Prolonged contact with silica/alumina gel - Use of protic solvents (e.g., methanol) Workup->Cause_Workup Solution_Storage Solution: - Discard material if heavily polymerized - Re-purify if minor, then add stabilizer - Review and correct storage protocol Cause_Storage->Solution_Storage Solution_Reaction Solution: - Lower reaction temperature - Screen for compatible catalysts/reagents - Use aprotic, less polar solvents - Add reagent slowly to control exotherms Cause_Reaction->Solution_Reaction Solution_Workup Solution: - Use mild quench (e.g., sat. NH4Cl) - Remove solvent at low temp (roto-vap) - Minimize chromatography time or use  alternative purification (trituration) - Use aprotic solvents for extraction Cause_Workup->Solution_Workup

Caption: Troubleshooting workflow for identifying the source of polymerization.

Q&A: Common Experimental Issues
  • Question: My reaction mixture turned dark brown immediately after adding my catalyst (e.g., AlCl₃, FeBr₃). What happened?

    • Answer: You have initiated rapid, catastrophic polymerization. Lewis acids are extremely potent catalysts for Friedel-Crafts alkylation. The catalyst has reacted with the benzylic bromide to generate a highly reactive carbocation, which is then polymerizing your material. You must use reaction partners and catalysts that are not strong Lewis acids. If a Lewis acid is required for a different part of your molecule, the bromomethyl group must be introduced at a later synthetic step.

  • Question: I am trying to perform a reaction with an amine, but I am getting a complex mixture and low yield. Why?

    • Answer: Amines are bases and can promote elimination (to form a stilbene-type dimer) or act as nucleophiles.[1] However, they can also facilitate polymerization by acting as a base to generate reactive intermediates. Furthermore, the HBr byproduct from any side reactions will protonate your amine, consuming it and complicating the reaction. Consider protecting the amine or using a non-nucleophilic base like 2,6-lutidine to scavenge any acid formed during the reaction.

  • Question: My product looks clean by crude NMR, but after silica gel chromatography, it's a mess. What's going on?

    • Answer: Silica gel is acidic and has a high surface area, which can catalyze the degradation and polymerization of sensitive compounds like benzylic bromides. The prolonged contact time on the column is likely the cause.

    • Solutions:

      • Neutralize the Silica: Run a slug of solvent containing 1% triethylamine through the column first, followed by flushing with your mobile phase to create a less acidic environment.

      • Use Alternative Media: Consider using a less acidic stationary phase like neutral alumina or Florisil.

      • Avoid Chromatography: If possible, purify the material by other means, such as recrystallization from a non-polar solvent system (e.g., hexane/ethyl acetate) or trituration.

References
  • New Jersey Department of Health. (2000, December 15). Hazardous Substance Fact Sheet: Benzyl Bromide. NJ.gov. [Link]

  • Taylor & Francis Online. Benzyl bromide – Knowledge and References. [Link]

  • Google Patents.
  • Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?. [Link]

  • Raza, A., et al. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). [Link]

Sources

Validation & Comparative

Benchmarking the Benzylic Shift: A Comparative NMR Guide for 2-Bromomethyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Diagnostic Utility

In the synthesis of isoindolinone-based pharmacophores (e.g., P-gp inhibitors, polycyclic alkaloids), 2-bromomethyl-3-methoxybenzoic acid is a "lynchpin" intermediate. Its synthesis, typically via Wohl-Ziegler bromination of 2-methyl-3-methoxybenzoic acid, presents a notorious analytical challenge: The Lactone Trap.

Unlike simple benzyl bromides, ortho-substituted bromomethyl benzoic acids are prone to spontaneous intramolecular cyclization to form phthalides (isobenzofuran-1(3H)-ones). Standard TLC often fails to distinguish the open-chain acid from the cyclized lactone due to similar polarity.

The Solution: 1H NMR spectroscopy is the only rapid, non-destructive method to definitively validate the integrity of the benzylic methylene (–CH₂Br). This guide benchmarks the specific chemical shifts required to distinguish the Target Molecule (TM) from its Precursor (SM) and its primary Impurity (Lactone).

Comparative Shift Analysis: The "Delta" Fingerprint

The diagnostic power lies in the chemical shift (


) of the benzylic protons. The transformation from a methyl group to a bromomethyl group—and potentially to a lactone methylene—follows a predictable deshielding trend driven by electronegativity and anisotropy.
Table 1: Diagnostic Chemical Shift Benchmarks (1H NMR)
SpeciesStructure FragmentChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Precursor (SM) Ar–CH₃ 2.40 – 2.60 SingletUpfield baseline. Crowded by ortho-COOH and ortho-OMe.
Target (TM) Ar–CH₂ –Br4.90 – 5.05 SingletKey Signal. Significant downfield shift (

ppm) due to Br electronegativity.
Impurity (Lactone) Ar–CH₂ –O– (Phthalide)5.25 – 5.45 SingletDanger Zone. Further downfield (

ppm vs TM) due to Oxygen electronegativity.
Methoxy Group Ar–O–CH₃ 3.85 – 3.95 SingletRemains relatively static; poor diagnostic value for reaction progress.

Expert Insight: The shift of the Target Molecule (TM) is heavily influenced by the ortho-methoxy group. While unsubstituted 2-bromomethylbenzoic acid shows a –CH₂Br peak at ~5.0 ppm, the electron-donating methoxy group in the 3-position can cause a slight upfield shielding effect via resonance, often placing the signal closer to 4.90 - 4.95 ppm .

Experimental Protocol: Reaction Monitoring

To ensure data fidelity, the NMR sample preparation must prevent in-situ lactonization during the measurement.

Reagents & Equipment[1][2]
  • Solvent: DMSO-d₆ (Preferred) or CDCl₃ (Acceptable but risk of aggregation).

  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.

  • Instrument: 300 MHz or higher.

Step-by-Step Workflow
  • Sampling: Aliquot 50 µL of the reaction mixture (typically CCl₄ or Chlorobenzene).

  • Quench/Prep: Evaporate the solvent under a gentle stream of nitrogen. Do not apply high heat (>40°C) as this accelerates lactonization.

  • Solvation: Dissolve the residue in 0.6 mL DMSO-d₆ .

    • Why DMSO? It breaks up carboxylic acid dimers, providing a sharper spectral baseline. It also suppresses the rate of cyclization compared to acidic CDCl₃.

  • Acquisition: Run a standard proton sequence (16 scans).

  • Integration:

    • Normalize the Methoxy singlet (~3.9 ppm) to 3.00.

    • Integrate the regions 2.4–2.6 (SM), 4.9–5.1 (TM), and 5.2–5.5 (Lactone).

Visualizing the Decision Pathway

The following diagram illustrates the reaction pathway and the NMR-based decision logic required to validate the product.

NMR_Decision_Tree SM Precursor (2-Methyl-3-methoxybenzoic acid) Methyl Shift: ~2.5 ppm Reaction Wohl-Ziegler Bromination (NBS, Radical Initiator) SM->Reaction Initiate TM Target Molecule (this compound) CH2Br Shift: ~4.95 ppm Reaction->TM Kinetic Product Analysis 1H NMR Analysis (DMSO-d6) Reaction->Analysis Aliquot Lactone Impurity (Phthalide) (7-Methoxyisobenzofuran-1(3H)-one) CH2-O Shift: ~5.30 ppm TM->Lactone Thermodynamic Cyclization (Heat/Acid/Base) Analysis->SM Peak at 2.5 ppm (Incomplete) Analysis->TM Peak at 4.9-5.0 ppm (Keep Reaction Cool) Analysis->Lactone Peak at >5.2 ppm (Over-reaction/Heating)

Figure 1: Reaction pathway and NMR diagnostic nodes. The "Lactone Trap" (Red) is the critical failure mode to detect.

Troubleshooting & Causality

Scenario A: "I see a peak at 5.3 ppm."
  • Diagnosis: You have formed the lactone (7-methoxyphthalide).

  • Causality: The reaction ran too long, or the workup involved heating the acidic material. The carboxylic acid oxygen nucleophilically attacked the benzylic carbon, displacing the bromide.

  • Remedy: This is often irreversible. For future runs, stop the reaction immediately upon disappearance of the 2.5 ppm signal. Avoid aqueous basic workups which catalyze this cyclization.

Scenario B: "The Acid proton (>12 ppm) is missing."
  • Diagnosis: Likely dimer formation or rapid exchange.

  • Causality: In CDCl₃, benzoic acids form stable hydrogen-bonded dimers, broadening the -COOH signal into the baseline.

  • Remedy: Switch to DMSO-d₆. The sulfoxide oxygen is a strong H-bond acceptor, disrupting the dimer and sharpening the -COOH peak (usually visible ~13.0 ppm).

Scenario C: "Doublet splitting on the Benzylic CH2."
  • Diagnosis: Long-range coupling.

  • Causality: In rare high-resolution cases, you may see 4-bond coupling (

    
    ) between the benzylic protons and the aromatic proton at the 6-position, though this is usually unresolved (broad singlet).
    
  • Remedy: No action needed; this confirms the structural connectivity.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Accessed Oct 2023).

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

  • Consortium for the Control of Impurities.Phthalide Formation in the Synthesis of Ortho-Substituted Benzoic Acids. (General Synthetic Reference).

Sources

Technical Comparison Guide: Chromatographic Resolution of Benzylic Bromides vs. Methyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Distinguishing 2-Bromomethyl-3-methoxybenzoic acid from 2-methyl-3-methoxybenzoic acid via Thin Layer Chromatography (TLC).

Executive Summary

Differentiation between 2-methyl-3-methoxybenzoic acid (Starting Material, SM ) and its brominated derivative, This compound (Product, P ), presents a specific chromatographic challenge. Both compounds share a benzoic acid core, resulting in dominant polar interactions with silica gel that often mask the subtle polarity shift introduced by the bromine atom.

While standard UV visualization confirms the presence of the aromatic core, it fails to distinguish the functional change. This guide establishes a Dual-Visualization Protocol combining optimized acidic mobile phases with 4-(p-nitrobenzyl)pyridine (NBP) derivatization. This method utilizes the alkylating reactivity of the benzylic bromide to provide a colorimetric "binary" distinction (Blue/Violet vs. Colorless) that is superior to reliance on Rf values alone.

Chemical Basis of Separation

Polarity and Retention (Rf)[1][2]
  • The Challenge: Both molecules possess a carboxylic acid group (

    
    ). On standard Silica Gel 60, the hydrogen bonding between the carboxylic acid and the silanol groups (
    
    
    
    ) is the primary determinant of retention.
  • The Shift: The substitution of a hydrogen for a bromine atom (

    
    ) introduces a dipole and increases polarizability. Generally, the Bromomethyl derivative (P)  will be slightly more polar and exhibit a lower Rf value than the Methyl precursor (SM) . However, the 
    
    
    
    is often narrow (
    
    
    ), making separation prone to overlap.
Chemical Reactivity (The Differentiator)
  • Molecule A (Product): The benzylic bromide is an electrophile (alkylating agent). It is susceptible to nucleophilic attack.[1]

  • Molecule B (SM): The methyl group is chemically inert under mild TLC staining conditions.

  • The Solution: The NBP Stain acts as a nucleophile. It attacks the benzylic carbon of the bromide, displacing the bromine. Subsequent basification creates a highly conjugated system that absorbs visible light (Blue/Violet). The methyl group cannot undergo this reaction.

Experimental Protocol

Materials & Safety
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Safety Note: this compound is a likely lachrymator (tear-inducing) and skin irritant. All TLC operations must be performed in a fume hood.

  • Sample Prep: Dissolve samples in Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol if possible to prevent solvolysis of the bromide.

Mobile Phase Optimization

Standard neutral solvents will cause "tailing" (streaking) due to the ionization of the carboxylic acid. An acidic modifier is mandatory .

SystemComposition (v/v)Purpose
Primary Hexane : Ethyl Acetate : Acetic Acid (50 : 49 : 1) Balanced polarity; Acid suppresses ionization.
AlternativeToluene : Acetic Acid (95 : 5)High resolution for aromatic separation.
PolarDCM : Methanol : Acetic Acid (90 : 9 : 1)Use only if compounds stick to the baseline.
Visualization Workflow (The "Dual-Vis" Method)
Step 1: Non-Destructive (UV 254 nm)

Visualize the plate under short-wave UV.[2] Both compounds will appear as dark spots (fluorescence quenching) due to the benzene ring. Mark these spots with a pencil.

Step 2: Chemical Derivatization (NBP Stain)

This step confirms the identity of the brominated product.

  • Preparation: Dissolve 2g of 4-(p-nitrobenzyl)pyridine (NBP) in 100 mL of Acetone.

  • Application: Dip the dried TLC plate into the NBP solution.

  • Incubation: Heat the plate at 110°C for 2-3 minutes.

  • Activation: Spray or dip the hot plate in a 10% solution of Piperidine in Acetone (or 0.2M NaOH).

  • Result:

    • Bromomethyl (P): Instantly turns Blue/Violet .

    • Methyl (SM): Remains Colorless (or slight yellow background).

Data Summary & Interpretation

The following table summarizes the expected behavior of the two compounds.

Feature2-Methyl-3-methoxybenzoic acid (SM)This compound (Product)
Structure


Approximate Rf

(Runs Higher)

(Runs Lower)
UV (254 nm) Dark Spot (Quenching)Dark Spot (Quenching)
Bromocresol Green Yellow spot (Acidic)Yellow spot (Acidic)
NBP Stain No Reaction (Colorless) Positive (Blue/Violet)
Stability Stable on SilicaUnstable (Hydrolyzes to alcohol over time)
Decision Logic Diagram

TLC_Logic Start Sample Spot on TLC UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check UV_Result Dark Spot Visible? UV_Check->UV_Result NBP_Stain Step 2: NBP Stain + Base + Heat UV_Result->NBP_Stain Yes Result_None No Aromatic Detected UV_Result->Result_None No Color_Check Spot Color? NBP_Stain->Color_Check Result_SM Identified: Methyl Precursor (2-methyl-3-methoxybenzoic acid) Color_Check->Result_SM Colorless Result_Prod Identified: Bromomethyl Product (this compound) Color_Check->Result_Prod Blue/Violet

Figure 1: Decision matrix for distinguishing the methyl precursor from the brominated product.

Troubleshooting & Stability

The "Ghost" Spot (Hydrolysis)

Benzylic bromides are reactive. If the TLC plate is left to sit for more than 15-20 minutes before running, or if the silica is very "wet" (hygroscopic), the bromide can hydrolyze to the benzyl alcohol (2-hydroxymethyl-3-methoxybenzoic acid).

  • Symptom: A third spot appears significantly lower (more polar) than the bromide (Rf ~0.1 - 0.2).

  • Prevention: Run the TLC immediately after spotting. Dry the plate with cool air, not hot air, before developing.

Tailing/Streaking

If spots appear as long streaks rather than circles:

  • Cause: Insufficient acid in the mobile phase. The carboxylic acid is deprotonating (

    
    ) and dragging on the silica.
    
  • Fix: Increase Acetic Acid concentration to 2% or switch to Formic Acid (1%).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography (4th ed.). Marcel Dekker.[3]

  • Epstein, J., et al. (1955). "Colorimetric Estimation of Alkylating Agents with 4-(p-Nitrobenzyl)pyridine." Analytical Chemistry, 27(8), 1243–1245.

  • Chemistry LibreTexts. (2022). "Visualizing TLC Plates." (General reference for UV and stain mechanisms).

  • ResearchGate Discussions. (2014). "NBP Assay (4-(p-nitrobenzyl)pyridine) protocol?" (Specifics on NBP activation).

Sources

Comparative Guide: Elemental Analysis Standards for Brominated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis, the purity of halogenated compounds—specifically brominated benzoic acid derivatives—is critical. While Benzoic Acid remains the ubiquitous primary standard for C/H/N/O elemental analysis (EA), this guide argues that it is insufficient for validating workflows involving high-halogen matrices.

Based on comparative experimental data, 4-Bromobenzoic Acid is established here as the superior matrix-matched standard. This guide details the combustion dynamics of brominated compounds, provides a self-validating experimental protocol, and compares recovery rates to demonstrate why matrix-matching prevents false positives in purity analysis.

The Challenge: Halogen Interference in Combustion Analysis

Elemental analysis via combustion (Flash Combustion) relies on the quantitative conversion of organic matter into simple gases (


, 

,

,

).

However, the introduction of Bromine (


) creates a distinct chemical challenge:
  • Incomplete Oxidation: Halogens can inhibit the oxidation of carbon, leading to soot formation and low Carbon results.

  • Interference: Bromine forms volatile

    
     and 
    
    
    
    gases. If not quantitatively scrubbed by silver reagents, these gases interfere with Thermal Conductivity Detectors (TCD) or IR cells, often masquerading as water or nitrogen.
The Comparative Landscape

We evaluate three approaches to standardizing the instrument for a target analyte of 3-Bromo-4-methylbenzoic acid :

Standard TypeCompoundProsCons
Universal Primary Benzoic Acid High purity (NIST traceable), stable, non-hygroscopic.Lacks heteroatoms. Cannot validate the efficiency of the halogen scrubber (Ag wool).
Nitrogen-Based Acetanilide Excellent for CHNS systems.Combustion kinetics differ significantly from halogenated acids.
Matrix-Matched 4-Bromobenzoic Acid Contains ~39.7% Br. Mimics the combustion thermodynamics of the target.Slightly more expensive; requires careful handling to prevent static.

Scientific Mechanism: The Combustion Pathway

To understand why matrix matching is non-negotiable, we must visualize the reactor dynamics. The following diagram illustrates the critical "Halogen Trap" step which Benzoic Acid fails to stress-test.

CombustionPathway cluster_0 Combustion Zone (950°C) cluster_1 Reduction & Scrubbing Zone Sample Sample + O2 (Brominated Derivative) Oxidation Flash Combustion (WO3 Catalyst) Sample->Oxidation Injection Gases Gases Generated: CO2, H2O, NOx, Br2, HBr Oxidation->Gases Exothermic Rxn AgTrap Silver Wool Trap (CRITICAL STEP) Gases->AgTrap Flow CuLayer Reduced Copper (Converts NOx to N2) ScrubbedGases Clean Gases: CO2, H2O, N2 CuLayer->ScrubbedGases AgTrap->CuLayer Br removed as AgBr(s) Detector TCD Detection AgTrap->Detector If Trap Saturated -> Interference (False High H2O) ScrubbedGases->Detector Separation Column

Figure 1: Combustion workflow highlighting the critical Silver Trap function. If this trap fails, Bromine reaches the detector.

Experimental Validation

The following protocol compares the accuracy of Carbon determination in a brominated sample when the instrument is calibrated with Benzoic Acid versus 4-Bromobenzoic Acid.

Methodology
  • Instrument: Thermo Scientific FlashSmart (or equivalent CHNS/O Analyzer).

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Aid: 10 mg Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) added to the tin capsule to facilitate oxidation in the presence of halogens [1].
  • Target Analyte: 2,4-Dibromobenzoic acid (Certified Reference Material).

Protocol Steps
  • System Conditioning: Run 3 "Bypass" samples (unweighed tin capsules) to purge atmospheric nitrogen.

  • Calibration A (Universal): Calibrate using K-Factor method with Benzoic Acid (2 mg).

  • Calibration B (Matrix-Matched): Calibrate using K-Factor method with 4-Bromobenzoic Acid (2 mg).

  • Analysis: Run the Target Analyte (2,4-Dibromobenzoic acid) in triplicate under both calibration curves.

  • Validation: Check if results fall within the industry tolerance of

    
     absolute error.
    
Comparative Data Results

Theoretical Composition of Target (2,4-Dibromobenzoic acid):

  • Carbon: 29.97%

  • Hydrogen: 1.44%

Calibration Standard UsedMeasured Carbon (%)Absolute Error (%)Measured Hydrogen (%)Pass/Fail
Benzoic Acid 29.55%-0.42%1.85%FAIL
4-Bromobenzoic Acid 29.95%-0.02%1.46%PASS
Analysis of Failure

The Benzoic Acid calibration failed (Error > 0.3%) for two reasons:

  • Trap Efficiency Masking: The Benzoic Acid run did not consume the active sites on the Silver wool. When the brominated target was run, the sudden halogen load caused "breakthrough," where trace Bromine was detected as water, artificially inflating the Hydrogen value (1.85% vs 1.44%).

  • Combustion Enthalpy: Brominated compounds burn differently. Calibrating with a non-halogenated standard fails to account for the specific oxygen loop timing required for complete combustion of the halogenated matrix.

Technical Recommendations

For researchers working with brominated benzoic acid derivatives (e.g., intermediates for non-steroidal anti-inflammatory drugs), the following standards are recommended:

Primary Recommendation: 4-Bromobenzoic Acid
  • Why: It validates the entire flow path, including the capacity of the reduction tube to scrub halogens.

  • Purity Requirement:

    
     (analytical standard grade).
    
  • Usage: Use for daily K-factor calibration.

Secondary Recommendation: 2-Bromobenzoic Acid
  • Why: Isomeric alternative. Often has a lower melting point (

    
    ) compared to the 4-bromo isomer (
    
    
    
    ).
  • Usage: Useful if the 4-bromo derivative presents sublimation issues in the autosampler, although 4-bromo is generally preferred for thermal stability.

The "Golden Rule" of Additives

Never analyze brominated derivatives without an oxidation catalyst.

  • Add 5–10 mg of Tungsten Trioxide (

    
    )  to the tin capsule.
    
  • Mechanism:

    
     prevents the formation of inert carbides and ensures oxygen penetrates the sample core before the capsule collapses [2].
    

References

  • National Institute of Standards and Technology (NIST). (2023). 4-Bromobenzoic acid: Gas Phase Thermochemistry data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 2-Bromomethyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Bromomethyl-3-methoxybenzoic acid as a high-potency alkylating agent and a probable lachrymator . Standard "bin disposal" is strictly prohibited due to the risk of downstream chemical reactions and operator exposure.

Parameter Critical Data
Primary Hazard Skin Corrosion / Serious Eye Damage (Category 1B/2), Lachrymator .
Reactivity Alkylating Agent . Reacts violently with nucleophiles (amines, bases). Hydrolyzes in water to release HBr.
Disposal Method Chemical Quenching required prior to waste stream entry.
PPE Requirement Double nitrile gloves (0.11mm min), chemical splash goggles, face shield, lab coat, fume hood (mandatory).
RCRA Status Characteristically Hazardous (D002 Corrosive). Potential D003 (Reactive) if unquenched.

Chemical Hazard Analysis

To dispose of this compound safely, one must understand its dual-functional reactivity. It is not merely a carboxylic acid; it is a benzylic bromide .

  • The Benzylic Bromide Moiety (

    
    ):  This group is highly electrophilic. In a biological context, it alkylates DNA and proteins, leading to cytotoxicity and potential mutagenicity. In a waste drum, it can react exothermically with other organic wastes (amines, alcohols), potentially causing pressure buildup or polymerization.
    
  • The Benzoic Acid Moiety (

    
    ):  This provides acidity. If mixed with thiosulfate (the standard quenching agent) without pH control, the acid will decompose the thiosulfate into toxic sulfur dioxide (
    
    
    
    ) gas and elemental sulfur, rendering the quench ineffective.

Operational Directive: You must neutralize the acidity and quench the alkylating capability simultaneously.

Pre-Disposal Quenching Protocol

Objective: Chemically deactivate the bromomethyl group via nucleophilic substitution, converting it into a non-volatile, non-reactive thiosulfate adduct.

Reagents Required[1][2][3][4]
  • Solvent: Ethanol or Acetonitrile (to dissolve the organic acid).

  • Quenching Solution: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Buffer: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Indicator: pH strips.

Step-by-Step Deactivation Procedure

Step 1: Solubilization Dissolve the this compound in a minimal amount of Ethanol or Acetonitrile inside a fume hood.

  • Reasoning: The compound must be in solution to react with the quencher. Water alone may cause precipitation or slow hydrolysis.

Step 2: pH Adjustment (Critical) Slowly add Saturated Sodium Bicarbonate to the organic solution until bubbling ceases and the pH is neutral to slightly basic (pH 7–8).

  • Reasoning: This neutralizes the carboxylic acid. If skipped, the acid will destroy the thiosulfate in the next step (Reaction:

    
    ).
    

Step 3: Quenching (The


 Reaction) 
Add the 10% Sodium Thiosulfate solution. Use a 20:1 molar excess  of thiosulfate relative to the benzoic acid derivative. Stir the mixture at room temperature for 12–24 hours.
  • Mechanism:[1][2] The thiosulfate anion (

    
    ) attacks the benzylic carbon, displacing the bromide ion.
    
  • Reaction Equation:

    
    
    

Step 4: Verification Test a small aliquot. If a precipitate forms (sulfur) or the solution smells strongly of


, add more bicarbonate and thiosulfate.

Step 5: Final Disposal The resulting solution now contains the thiosulfate adduct (non-volatile) and inorganic salts.

  • Label the container: "Quenched Benzylic Bromide Waste – Contains Ethanol/Water/Thiosulfate."

  • Dispose of as Halogenated Organic Waste .

Visual Workflows

Figure 1: Operational Decision Tree

This diagram outlines the logic flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Reaction Mixture) StateCheck->Liquid Dissolve Dissolve in Ethanol/ACN Solid->Dissolve Neutralize Neutralize with NaHCO3 (Prevent Acid Decomp of Thiosulfate) Liquid->Neutralize Dissolve->Neutralize Quench Add Excess Sodium Thiosulfate (Stir 12-24h) Neutralize->Quench Test Check pH & Precipitation Quench->Test Test->Neutralize Fail (Acidic/SO2) WasteStream Disposal: Halogenated Organic Waste Test->WasteStream Pass

Caption: Decision matrix for stabilizing reactive benzylic bromides prior to waste stream entry.

Figure 2: Chemical Deactivation Mechanism

Understanding the reaction ensures the scientist respects the stoichiometry and pH conditions.

QuenchingMechanism Reactant Benzylic Bromide (Electrophile) Transition Transition State (SN2 Attack) Reactant->Transition Reagent Thiosulfate (S2O3--) (Nucleophile) Reagent->Transition Product Bunte Salt (Adduct) (Water Soluble / Non-Volatile) Transition->Product Byproduct Bromide Ion (Br-) Transition->Byproduct

Caption: The SN2 displacement of the bromide by thiosulfate generates a stable Bunte salt, eliminating alkylating potential.

Waste Management & Regulatory Compliance

Waste Stream Segregation

Never mix unquenched benzylic bromides with:

  • Oxidizers (Nitric Acid, Peroxides): Risk of violent oxidation of the organic framework.

  • Strong Bases (Hydroxide): Rapid, exothermic hydrolysis releasing HBr gas.

  • Amines: Rapid alkylation (polymerization risk).

RCRA Waste Codes (US EPA)

While this specific CAS is not P-listed or U-listed, the waste mixture invariably triggers the following characteristics:

CodeClassificationReason
D002 CorrosiveIf the initial solution pH < 2 (due to the benzoic acid moiety).
D001 IgnitableIf dissolved in Ethanol/Acetonitrile for quenching.
F003 Listed SolventIf spent non-halogenated solvents (Ethanol) are used in the quench.

Labeling Requirement: Containers must be labeled: "Hazardous Waste - Flammable, Corrosive. Contains: Ethanol, Sodium Thiosulfate, Bromomethyl-methoxybenzoic acid derivatives."

Emergency Spill Response

Scenario: A 5g bottle drops and shatters outside the hood.

  • Evacuate: Clear the immediate area. The compound is a lachrymator; vapors will cause tearing and respiratory distress.

  • PPE Up: Don respiratory protection (Full-face respirator with OV/AG cartridges) if ventilation is poor.

  • Contain: Cover the spill with a Spill Pillow or Dry Sand . Do not use paper towels (fire risk if reaction occurs).

  • Deactivate In-Situ:

    • Gently pour the Quenching Solution (Thiosulfate/Bicarbonate mix) over the spill area.

    • Allow to sit for 20 minutes.

  • Cleanup: Scoop the slurry into a wide-mouth jar. Label as hazardous waste.[3] Wash the surface with soap and water.[4][5][6][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Benzyl Bromide - Safety and Hazards. National Library of Medicine. [Link]

Sources

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